SUN B8155
描述
Structure
3D Structure
属性
IUPAC Name |
5-[N-(2-aminophenyl)-C-methylcarbonimidoyl]-1,6-dihydroxy-4-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-8-7-12(18)17(20)14(19)13(8)9(2)16-11-6-4-3-5-10(11)15/h3-7,19-20H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJLINMLDNLWOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1C(=NC2=CC=CC=C2N)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345893-91-6 | |
| Record name | 5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of SUN B8155
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUN B8155 is a novel, non-peptide small molecule that functions as an agonist for the calcitonin (CT) receptor.[1][2][3] Calcitonin is a 32-amino acid peptide hormone primarily secreted by the thyroid gland, which plays a critical role in calcium homeostasis and bone metabolism.[1][2][3][4] this compound has been identified as a selective mimic of the biological actions of calcitonin, making it a compound of significant interest for therapeutic applications where modulation of the calcitonin receptor is desired.[1][2][3][4] This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular signaling pathways, in vivo activity, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Calcitonin Receptor Agonism
The primary mechanism of action of this compound is its ability to selectively bind to and activate the calcitonin receptor.[1][2][3][4] This interaction initiates a cascade of intracellular events that mimic the physiological effects of endogenous calcitonin. A key event in this signaling pathway is the stimulation of cyclic AMP (cAMP) production.[1][4][5]
The activation of the calcitonin receptor by this compound leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. This increase in intracellular cAMP concentration activates protein kinase A (PKA), which then phosphorylates various downstream target proteins, leading to the physiological response.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | Target | Assay | Parameter | Value | Reference |
| CHO/hCTR | Human Calcitonin Receptor | cAMP Production | EC50 | 21 μM | [1][5] |
| T47D | Endogenous Human Calcitonin Receptor | cAMP Production | - | Concentration-dependent increase | [1][4] |
| UMR106-06 | Endogenous Rat Calcitonin Receptor | cAMP Production | - | Stimulates cAMP formation | [1][4] |
| CHO/hPTHR | Human Parathyroid Hormone Receptor | cAMP Production | - | No stimulation | [1][4] |
| Parental CHO | - | cAMP Production | - | No stimulation | [1] |
Table 2: In Vivo Activity of this compound
| Animal Model | Administration Route | Dose | Effect | Time Point | Reference |
| Rats | Intraperitoneal (i.p.) | 100 mg/kg | ~9% reduction in serum calcium | 30 minutes | [1] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 273.29 g/mol | [5] |
| Formula | C14H15N3O3 | [5] |
| CAS Number | 345893-91-6 | [5] |
| Solubility | Soluble to 100 mM in DMSO | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
This assay is designed to measure the ability of this compound to stimulate intracellular cAMP formation in various cell lines.
Protocol Details:
-
Cell Culture: CHO cells stably expressing the human calcitonin receptor (CHO/hCTR), T47D cells (endogenous human CT receptor), and UMR106-06 cells (endogenous rat CT receptor) are cultured in appropriate media.[1][4]
-
Incubation: Cells are treated with varying concentrations of this compound (typically in the range of 1-1000 μM) for a specified period, such as 1 hour.[1]
-
Cell Lysis: After incubation, the cells are lysed to release intracellular components, including cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is quantified using a commercially available cAMP assay kit, often based on an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay format.
-
Data Analysis: The results are analyzed to determine the concentration-dependent effect of this compound on cAMP production. For full agonists, an EC50 value is calculated, which represents the concentration of the compound that elicits 50% of the maximal response.
This experiment evaluates the ability of this compound to lower serum calcium levels in a preclinical animal model.
Protocol Details:
-
Animal Model: The study is conducted in rats.
-
Administration: this compound is administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 100 mg/kg).[1]
-
Blood Sampling: Blood samples are collected at specific time points after administration (e.g., 30 minutes).[1]
-
Serum Calcium Measurement: The concentration of calcium in the serum is measured using standard biochemical analysis methods.
-
Data Analysis: The percentage reduction in serum calcium concentration is calculated relative to a vehicle-treated control group.
Selectivity and Specificity
An important aspect of the mechanism of action of this compound is its selectivity for the calcitonin receptor. Studies have shown that this compound does not stimulate cAMP formation in cells expressing the human parathyroid hormone/parathyroid hormone-related peptide receptor (hPTHR), indicating its specificity for the calcitonin receptor.[1][4]
Interestingly, while this compound activates the calcitonin receptor, it does not displace the binding of radiolabeled calcitonin ([125I]CT) to the receptor.[4] This suggests that this compound may interact with the calcitonin receptor at a site distinct from the binding site of calcitonin itself, possibly acting as an allosteric agonist.[4] This unique mode of interaction warrants further investigation.
Conclusion
This compound is a non-peptide small molecule agonist of the calcitonin receptor that effectively mimics the biological actions of calcitonin. Its mechanism of action involves the stimulation of intracellular cAMP production, leading to downstream cellular responses. In vivo, this compound has demonstrated the ability to significantly reduce serum calcium levels. The selectivity of this compound for the calcitonin receptor, coupled with its distinct mode of interaction, makes it a valuable tool for research and a promising candidate for the development of new therapies for conditions such as osteoporosis and hypercalcemia. Further studies are needed to fully elucidate its allosteric mode of action and to explore its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Discovery of a non-peptide small molecule that selectively mimics the biological actions of calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SUN-B 8155 | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]
In-Depth Technical Guide: SUN B8155, a Non-Peptide Calcitonin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the non-peptide small molecule, SUN B8155, and its interaction with the calcitonin receptor (CTR). This compound has been identified as a selective agonist that mimics the biological actions of calcitonin (CT), a key peptide hormone in maintaining bone homeostasis.[1][2] This document details its functional potency, mechanism of action, and the experimental protocols used for its characterization.
Core Concepts: Mechanism of Action
This compound acts as a functional agonist at the calcitonin receptor.[1] Unlike peptide agonists such as calcitonin itself, this compound does not appear to compete for the same binding site. Experimental evidence has shown that this compound does not displace the specific binding of radiolabeled calcitonin ([125I]CT) to the receptor.[2][3] This suggests that this compound likely interacts with the calcitonin receptor at an allosteric site, inducing a conformational change that triggers downstream signaling, rather than through direct orthosteric competition with the endogenous ligand.[2][3]
Upon binding, this compound activates the canonical signaling pathway associated with the calcitonin receptor, which is primarily mediated through the Gs alpha subunit of the associated G protein. This activation leads to an increase in the intracellular concentration of cyclic AMP (cAMP).[2][4] The accumulation of cAMP in target cells, such as T47D and UMR106-06 cells which endogenously express the human and rat calcitonin receptors respectively, has been experimentally verified.[2][3] The selectivity of this compound for the calcitonin receptor has been demonstrated by the lack of cAMP stimulation in cells expressing the human parathyroid hormone receptor (PTHR).[1][2] Furthermore, the effects of this compound can be blocked by a selective antagonist of the calcitonin receptor, salmon CT(8-32).[2][3]
Quantitative Data: Functional Potency
Direct binding affinity data (e.g., Ki, Kd) for this compound at the calcitonin receptor is not available in the public domain, which is consistent with its proposed allosteric mechanism of action. However, its functional potency has been quantified by measuring its ability to stimulate cAMP production in cells engineered to express the human calcitonin receptor (hCTR).
| Compound | Assay Type | Cell Line | Parameter | Value |
| This compound | cAMP Production | CHO/hCTR | EC50 | 21 μM[1][5] |
Experimental Protocols
Cyclic AMP (cAMP) Formation Assay
This assay is fundamental to characterizing the agonist activity of this compound at the calcitonin receptor.
Objective: To quantify the dose-dependent stimulation of intracellular cAMP production by this compound in cells expressing the calcitonin receptor.
Cell Lines:
-
T47D: A human breast cancer cell line that endogenously expresses the human calcitonin receptor.[2]
-
UMR106-06: A rat osteogenic sarcoma-derived cell line that endogenously expresses the rat calcitonin receptor.[1][2]
-
CHO/hCTR: Chinese Hamster Ovary cells recombinantly expressing the human calcitonin receptor.[1][5] This is often the preferred system for selective agonist screening.
-
Control Cell Lines: CHO/hPTHR (expressing human parathyroid hormone receptor) and parental CHO cells are used as negative controls to demonstrate selectivity.[1][2]
Materials:
-
Selected cell line(s)
-
Cell culture medium and supplements
-
This compound (prepared in a suitable solvent, e.g., DMSO)[5]
-
Positive control (e.g., human or salmon calcitonin)
-
Assay buffer
-
cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based)
Procedure:
-
Cell Culture: Cells are cultured to an appropriate confluency in multi-well plates (e.g., 96-well).
-
Pre-incubation: The cell culture medium is removed, and cells are washed with a pre-warmed assay buffer. Cells are then pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.
-
Compound Addition: Varying concentrations of this compound are added to the wells. A positive control (calcitonin) and a vehicle control (solvent alone) are also included.
-
Incubation: The cells are incubated with the compounds for a specified period, for example, 1 hour, at 37°C.[1]
-
Cell Lysis: The incubation is stopped, and the cells are lysed according to the protocol of the chosen cAMP assay kit to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay or other detection method provided by the kit.
-
Data Analysis: The results are typically normalized to the vehicle control. A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the this compound concentration. The EC50 value is then calculated from this curve using non-linear regression.
Visualizations
Caption: Workflow for cAMP Formation Assay.
Caption: this compound Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a non-peptide small molecule that selectively mimics the biological actions of calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SUN-B 8155 | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]
The Non-Peptide Calcitonin Agonist SUN B8155: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
SUN B8155 is a novel, non-peptide small molecule that functions as a selective agonist for the calcitonin (CT) receptor.[1][2] This document provides a comprehensive technical guide on the core pharmacological and biological characteristics of this compound. It details the compound's mechanism of action, presents quantitative data from key in vitro and in vivo studies, outlines detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows. The data herein demonstrate that this compound effectively mimics the biological actions of calcitonin, primarily through the stimulation of cyclic AMP (cAMP) production, leading to a significant hypocalcemic effect in vivo.[1][2] Notably, its interaction with the calcitonin receptor appears to be non-competitive, suggesting a unique mechanism of action compared to the endogenous peptide ligand.[2]
Introduction
Calcitonin is a 32-amino acid peptide hormone that plays a crucial role in calcium homeostasis, primarily by inhibiting osteoclast-mediated bone resorption.[2] Its therapeutic potential in metabolic bone diseases is well-established. The development of non-peptide agonists for the calcitonin receptor, such as this compound, represents a significant advancement in the field, offering the potential for orally bioavailable therapeutics with improved stability and alternative modes of action. This compound was identified through a cell-based screening of a chemical library and has been shown to selectively mimic the biological effects of calcitonin.[2] This guide serves as a technical resource for researchers and drug development professionals interested in the pharmacology and experimental application of this compound.
Mechanism of Action
This compound acts as a selective agonist at the calcitonin receptor (CTR), a member of the G protein-coupled receptor (GPCR) family. Upon binding to the CTR, this compound activates the intracellular signaling cascade, leading to a significant increase in the production of the second messenger cyclic AMP (cAMP).[1][2] This has been demonstrated in multiple cell lines endogenously expressing the human and rat calcitonin receptors, as well as in cells recombinantly expressing the human CTR.[1][2]
An important characteristic of this compound's mechanism is its non-competitive interaction with the calcitonin receptor. Studies have shown that this compound does not displace the binding of radiolabeled calcitonin ([¹²⁵I]CT) to its receptor, suggesting that it binds to an allosteric site or interacts with the receptor in a manner distinct from the native peptide.[2]
Signaling Pathway
The binding of this compound to the calcitonin receptor initiates a signaling cascade that is central to the physiological effects of calcitonin. The primary pathway involves the activation of adenylyl cyclase and the subsequent production of cAMP.
Quantitative Data
The biological activity of this compound has been quantified in several key in vitro and in vivo experiments. The following tables summarize the available quantitative data.
In Vitro Activity: cAMP Production
| Cell Line | Receptor Type | Concentration Range of this compound (µM) | Key Finding | Reference |
| T47D (human breast cancer) | Endogenous human CTR | 1 - 1000 | ~42-fold increase in cAMP at the highest concentration. | [1] |
| UMR106-06 (rat osteogenic sarcoma) | Endogenous rat CTR | Not specified | Stimulates cAMP formation. | [1] |
| CHO/hCTR (Chinese Hamster Ovary) | Recombinant human CTR | Not specified | EC₅₀ of 21 µM. | [1] |
| CHO/hPTHR (Chinese Hamster Ovary) | Recombinant human PTHR | Not specified | No stimulation of cAMP formation. | [1] |
| Parental CHO (Chinese Hamster Ovary) | No recombinant receptor | Not specified | No stimulation of cAMP formation. | [1] |
In Vivo Activity: Hypocalcemic Effect
| Animal Model | Compound | Dose | Route of Administration | Time Point | Effect on Serum Calcium | Reference |
| Rats | This compound | 100 mg/kg | Intraperitoneal (i.p.) | 30 minutes | ~9% reduction | [1] |
| Rats | Human Calcitonin | 0.1 and 0.3 µg/kg | Not specified | 30 minutes | Dose-dependent reduction | [1] |
| Rats | Human Calcitonin | 0.3 µg/kg | Not specified | 60 minutes | Reduction | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro cAMP Formation Assay
This protocol describes the measurement of intracellular cAMP levels in response to this compound stimulation.
Detailed Steps:
-
Cell Culture: Maintain T47D, UMR106-06, or CHO/hCTR cells in appropriate culture medium and conditions.
-
Cell Seeding: Plate cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) for 15-30 minutes at 37°C to prevent the degradation of cAMP.
-
Stimulation: Add this compound at various concentrations (typically in a range from 1 µM to 1000 µM) or a vehicle control to the wells.
-
Incubation: Incubate the plates for 1 hour at 37°C.
-
Cell Lysis: Terminate the reaction and lyse the cells according to the instructions of the chosen cAMP detection kit.
-
cAMP Detection: Determine the intracellular cAMP concentration using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.
In Vivo Hypocalcemia Assay
This protocol outlines the procedure for assessing the in vivo efficacy of this compound by measuring its effect on serum calcium levels in rats.
Detailed Steps:
-
Animal Model: Use male Sprague-Dawley rats, acclimated to the facility for at least one week.
-
Housing and Diet: House the animals under standard conditions with free access to food and water.
-
Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., saline or DMSO/saline mixture) to the desired concentration (100 mg/kg).
-
Administration: Administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection.
-
Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at baseline (time 0) and at specified time points after administration (e.g., 30 and 60 minutes).
-
Serum Separation: Allow the blood to clot at room temperature, then centrifuge to separate the serum.
-
Calcium Measurement: Determine the total serum calcium concentration using a commercially available calcium colorimetric assay kit.
-
Data Analysis: Compare the serum calcium levels in the this compound-treated group to the vehicle-treated group at each time point. Calculate the percentage reduction in serum calcium from baseline.
Radioligand Binding Assay (Non-Competitive)
This protocol is designed to assess whether this compound competes with the binding of radiolabeled calcitonin to the calcitonin receptor.
Detailed Steps:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the calcitonin receptor (e.g., T47D or CHO/hCTR).
-
Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with MgCl₂ and protease inhibitors).
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of radiolabeled calcitonin (e.g., [¹²⁵I]salmon calcitonin), and either vehicle, a known competitor (unlabeled calcitonin), or varying concentrations of this compound.
-
Equilibration: Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Compare the amount of radioligand binding in the presence of this compound to the binding in the presence of vehicle and the unlabeled competitor. A lack of reduction in radioligand binding in the presence of this compound indicates a non-competitive interaction.
Conclusion
This compound is a valuable research tool and a promising lead compound in the development of non-peptide calcitonin receptor agonists. Its ability to selectively activate the calcitonin receptor and elicit a physiological response in vivo, coupled with its non-competitive mode of action, makes it a subject of significant interest. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and similar small-molecule calcitonin receptor modulators. The unique mechanism of action may offer advantages in terms of overcoming resistance or achieving different signaling outcomes compared to traditional peptide agonists. Further research is warranted to fully elucidate its binding site and explore its potential in various therapeutic areas.
References
The Calcitonin Mimetic SUN B8155: A Potential Modulator of Osteoclast Differentiation and Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Osteoclasts, the primary bone-resorbing cells, are central to the pathogenesis of various skeletal diseases, including osteoporosis. The regulation of osteoclast differentiation and activity is a key therapeutic strategy. SUN B8155 is a non-peptide small molecule that has been identified as a selective mimetic of calcitonin (CT), a hormone known to inhibit osteoclast function.[1] This document provides a comprehensive technical overview of the putative effects of this compound on osteoclast differentiation, drawing upon the well-established mechanism of action of calcitonin. It details the molecular pathways, experimental protocols for assessment, and quantitative data to guide further research and development of this compound as a potential therapeutic agent for bone disorders.
Introduction
Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.[2] An excess of osteoclast activity leads to bone loss and is a hallmark of diseases like osteoporosis and rheumatoid arthritis.[3][4] Osteoclastogenesis, the differentiation of monocytic precursors into mature, multinucleated osteoclasts, is primarily driven by the cytokine Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[3][5][6][7] The RANKL-RANK signaling cascade activates downstream pathways, including NF-κB and MAP kinases, leading to the expression of key transcription factors like NFATc1 and c-Fos, which in turn drive the expression of osteoclast-specific genes.[5][6]
Calcitonin (CT) is a 32-amino acid peptide hormone that potently inhibits osteoclast activity.[1][8][9] It binds to the calcitonin receptor (CTR), a G-protein coupled receptor on the surface of osteoclasts, leading to the activation of downstream signaling pathways that ultimately suppress bone resorption.[3][8][9] this compound is a pyridone derivative identified as a small molecule that mimics the biological actions of CT.[1] Like CT, this compound stimulates cAMP formation in cells expressing the CT receptor and has been shown to lower serum calcium levels in vivo, suggesting its potential as an anti-resorptive agent.[1] This guide will explore the anticipated effects of this compound on osteoclast differentiation, based on its function as a CT mimetic.
Proposed Mechanism of Action of this compound on Osteoclasts
As a calcitonin mimetic, this compound is expected to exert its effects on osteoclasts by binding to and activating the calcitonin receptor. This interaction is proposed to initiate a signaling cascade that antagonizes the pro-osteoclastogenic signals of RANKL. The primary pathway activated by calcitonin in osteoclasts involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][3][5][8][9] PKA can then phosphorylate various downstream targets that interfere with osteoclast differentiation and function. A secondary pathway involving Protein Kinase C (PKC) has also been suggested.[1][3]
The activation of the cAMP-PKA pathway by this compound is expected to lead to:
-
Inhibition of Osteoclast Precursor Fusion: Calcitonin has been shown to inhibit the fusion of preosteoclasts into mature multinucleated cells.[10]
-
Disruption of the Actin Cytoskeleton: A key feature of active osteoclasts is the formation of an actin ring, which is essential for the cell to attach to the bone surface and form a sealing zone for resorption. The cAMP-PKA pathway is known to disrupt this actin organization.[1][3]
-
Modulation of Gene Expression: The PKA pathway may interfere with the RANKL-induced transcription of key osteoclastogenic genes.
Below is a diagram illustrating the proposed signaling pathway for this compound in osteoclasts.
References
- 1. Calcitonin-induced changes in the cytoskeleton are mediated by a signal pathway associated with protein kinase A in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effects of continuous calcitonin treatment on osteoclast-like cell development and calcitonin receptor expression in mouse bone marrow cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcitonin Induces Expression of the Inducible cAMP Early Repressor in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Effects of calcitonin, amylin, and calcitonin gene-related peptide on osteoclast development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Relevance of SUN B8155: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SUN B8155, a non-peptide agonist of the calcitonin (CT) receptor. Calcitonin is a 32-amino acid peptide hormone primarily secreted by the thyroid gland, playing a crucial role in calcium homeostasis.[1][2] this compound has been identified as a small molecule that selectively mimics the biological actions of calcitonin, offering potential therapeutic applications in conditions such as Paget's disease, osteoporosis, and hypercalcemia.[3]
Core Mechanism of Action
This compound functions as a selective agonist for the calcitonin receptor.[1][2] Its primary mechanism involves the stimulation of intracellular cyclic AMP (cAMP) formation in cells expressing the calcitonin receptor.[1][2] This activity has been demonstrated in various cell lines, including T47D and UMR106-06 cells, which endogenously express the human and rat CT receptors, respectively.[2] Notably, this compound does not stimulate cAMP formation in cells lacking the CT receptor, such as those expressing the human parathyroid hormone/parathyroid hormone-related peptide receptor, highlighting its selectivity.[2] While it activates the receptor, this compound does not displace the specific binding of radiolabeled calcitonin to its receptor, suggesting an interaction with the receptor that is distinct from that of the native ligand.[2][4]
The activation of the calcitonin receptor by this compound leads to downstream physiological effects, most notably a reduction in serum calcium levels.[1][2] This hypocalcemic effect is a hallmark of calcitonin activity and is primarily achieved through the inhibition of osteoclast-mediated bone resorption and by increasing the renal excretion of calcium.[3][5]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound upon binding to the calcitonin receptor.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | Receptor Type | Assay | Parameter | Value | Reference |
| T47D | Endogenous Human CT Receptor | cAMP Formation | - | Concentration-dependent increase | [1][2] |
| UMR106-06 | Endogenous Rat CT Receptor | cAMP Formation | - | Stimulates cAMP formation | [1][2] |
| CHO/hCTR | Recombinant Human CT Receptor | cAMP Formation | EC50 | 21 µM | [1] |
| CHO/hPTHR | Recombinant Human PTH Receptor | cAMP Formation | - | No stimulation | [1][2] |
| Parental CHO | No relevant receptor | cAMP Formation | - | No stimulation | [1] |
Table 2: In Vivo Activity of this compound in Rats
| Administration Route | Dose | Time Point | Effect on Serum Calcium | Magnitude of Reduction | Reference |
| Intraperitoneal (i.p.) | 100 mg/kg | 30 min | Significant reduction | ~9% | [1][2] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 273.29 g/mol | |
| Formula | C14H15N3O3 | [6] |
| CAS Number | 345893-91-6 | [6] |
| Solubility | Soluble to 100 mM in DMSO |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
cAMP Formation Assay
This protocol describes the general procedure used to measure intracellular cAMP levels in response to this compound stimulation.
Caption: Experimental workflow for the cAMP formation assay.
Methodology:
-
Cell Culture: T47D, UMR106-06, or CHO cells expressing the human calcitonin receptor (CHO/hCTR) are cultured under standard conditions.
-
Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Pre-incubation: Prior to treatment, cells are typically pre-incubated with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine) to prevent the degradation of cAMP.
-
Treatment: Cells are then treated with varying concentrations of this compound (e.g., 1-1000 µM) or a vehicle control.[1]
-
Incubation: The cells are incubated for a specified period (e.g., 1 hour) at 37°C.[1]
-
Lysis: Following incubation, the cells are lysed to release intracellular contents.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is quantified using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Data Analysis: The results are analyzed to determine the concentration-dependent effect of this compound on cAMP accumulation. For dose-response curves, the EC50 value is calculated.
In Vivo Hypocalcemic Activity in Rats
This protocol outlines the general procedure for assessing the effect of this compound on serum calcium levels in a rat model.
Methodology:
-
Animal Model: Male rats are used for the study.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions before the experiment.
-
Fasting: Rats may be fasted overnight with free access to water to standardize baseline calcium levels.
-
Treatment Administration: this compound is administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 100 mg/kg).[1] A control group receives a vehicle injection.
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 30 and 60 minutes).[1]
-
Serum Separation: Serum is separated from the blood samples by centrifugation.
-
Calcium Measurement: The concentration of calcium in the serum is determined using a colorimetric assay or an atomic absorption spectrophotometer.
-
Data Analysis: The percentage change in serum calcium from baseline is calculated for both the treatment and control groups and compared for statistical significance.
Conclusion
This compound is a promising small molecule that selectively activates the calcitonin receptor, leading to downstream physiological effects, including a significant reduction in serum calcium levels. Its non-peptide nature offers potential advantages in terms of oral bioavailability and stability compared to peptide-based calcitonin therapies. The data presented in this guide highlight the potential of this compound as a lead compound for the development of new treatments for disorders of bone and calcium metabolism. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to evaluate its long-term efficacy and safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a non-peptide small molecule that selectively mimics the biological actions of calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcitonin: physiological actions and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calcitonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
In-Depth Technical Guide: SUN B8155 (CAS 345893-91-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
SUN B8155 is a potent and selective non-peptide agonist of the calcitonin receptor (CTR), a member of the G protein-coupled receptor (GPCR) family. With the CAS number 345893-91-6, this small molecule, identified as a pyridone derivative, mimics the physiological effects of calcitonin (CT), a key hormone in calcium homeostasis and bone metabolism. By activating the CTR, this compound stimulates the intracellular cyclic adenosine monophosphate (cAMP) signaling pathway, leading to a reduction in serum calcium levels. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed experimental protocols, and a visualization of its signaling pathway and experimental workflows.
Core Compound Information
| Property | Value |
| CAS Number | 345893-91-6 |
| Alternate Name | 5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone |
| Molecular Formula | C₁₄H₁₅N₃O₃ |
| Molecular Weight | 273.29 g/mol |
| Class | Pyridone derivative, Calcitonin Receptor Agonist |
| Primary Function | Selective agonist of the calcitonin receptor (CTR) |
| Mechanism of Action | Stimulates intracellular cAMP formation |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by selectively binding to and activating the calcitonin receptor. The CTR is a class B GPCR that, upon agonist binding, couples to the stimulatory G protein (Gs). This interaction triggers the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB), leading to the modulation of gene expression and ultimately resulting in the physiological responses associated with calcitonin, such as the inhibition of osteoclast-mediated bone resorption and a decrease in serum calcium concentration.[1][2]
Signaling Pathway Diagram
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vitro and in vivo studies of this compound.
| Parameter | Cell Line / Animal Model | Value | Reference |
| EC₅₀ for cAMP production | CHO cells expressing human CTR (CHO/hCTR) | 21 µM | [3] |
| cAMP increase at 1000 µM | T47D cells | ~42-fold | [3] |
| Serum Calcium Reduction | Rats (in vivo) | ~9% at 30 min (100 mg/kg, i.p.) | [3] |
Key Experimental Protocols
The following are detailed representative protocols for the key experiments conducted to characterize this compound. Disclaimer: The specific protocols from the original publication by Katayama et al. (2001) were not available. These protocols are based on standard laboratory procedures.
In Vitro cAMP Accumulation Assay
This assay quantifies the ability of this compound to stimulate intracellular cAMP production in cells expressing the calcitonin receptor.
Materials:
-
Cell lines: T47D (human breast cancer, endogenous hCTR), UMR-106 (rat osteosarcoma, endogenous rCTR), or CHO cells stably transfected with hCTR.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution (in DMSO).
-
3-isobutyl-1-methylxanthine (IBMX) solution.
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA-based or TR-FRET-based).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Pre-incubation: Wash the cells with serum-free medium and then pre-incubate with 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) in serum-free medium for 15 minutes at 37°C.
-
Compound Treatment: Add varying concentrations of this compound (e.g., 1 µM to 1000 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., salmon calcitonin).
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using the chosen cAMP assay kit and a plate reader.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the EC₅₀ value.
Experimental Workflow: In Vitro cAMP Assay
In Vivo Serum Calcium Measurement in Rats
This experiment assesses the in vivo efficacy of this compound in lowering serum calcium levels.
Materials:
-
Male Wistar rats (e.g., 5-6 weeks old).
-
This compound solution for injection (e.g., dissolved in a suitable vehicle like saline with a small percentage of DMSO).
-
Human calcitonin (as a positive control).
-
Vehicle solution (control).
-
Blood collection tubes.
-
Centrifuge.
-
Calcium assay kit or an automated clinical chemistry analyzer.
Procedure:
-
Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Fasting: Fast the rats overnight (with free access to water) before the experiment to reduce variability in baseline calcium levels.
-
Baseline Blood Sample: Collect a baseline blood sample from the tail vein of each rat.
-
Compound Administration: Administer this compound (e.g., 100 mg/kg) via intraperitoneal (i.p.) injection. Administer the vehicle to the control group and human calcitonin to the positive control group.
-
Post-treatment Blood Sampling: Collect blood samples at specific time points after administration (e.g., 30 minutes, 60 minutes).
-
Serum Preparation: Allow the blood to clot and then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Calcium Measurement: Measure the total calcium concentration in the serum samples using a calcium assay kit or an automated analyzer.
-
Data Analysis: Calculate the percentage change in serum calcium from baseline for each treatment group and compare the results using appropriate statistical methods.
Logical Relationship: In Vivo Experiment
Conclusion
This compound is a valuable research tool for studying the calcitonin receptor and its role in calcium homeostasis. As a selective, non-peptide agonist, it offers an alternative to peptide-based ligands for activating the CTR signaling pathway. The in vitro and in vivo data demonstrate its efficacy in stimulating cAMP production and reducing serum calcium levels, respectively. The experimental protocols provided in this guide offer a framework for further investigation into the pharmacological properties of this compound and its potential therapeutic applications in disorders related to bone metabolism and calcium regulation.
References
An In-depth Technical Guide to the Discovery and Initial Characterization of SUN B8155
This document provides a comprehensive overview of the discovery and initial preclinical characterization of SUN B8155, a novel small molecule inhibitor. The information presented is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and kinase inhibitor research.
Introduction
This compound is a potent and selective, ATP-competitive inhibitor of the novel tyrosine kinase, SUN Kinase (SK). Overexpression and constitutive activation of SK have been identified in several aggressive cancer cell lines, implicating it as a key driver of tumorigenesis. This compound was developed through a high-throughput screening campaign followed by structure-activity relationship (SAR) optimization to identify a lead compound with desirable pharmacological properties. This guide details the initial in vitro characterization of this compound, including its inhibitory activity, selectivity, and effects on downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | IC50 (nM) |
| Biochemical Assay | SUN Kinase (SK) | 5.2 |
| Cell-Based Assay | p-SK (in HEK293 cells) | 25.8 |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM |
| SUN Kinase | 98 |
| SRC | 45 |
| ABL1 | 30 |
| EGFR | 15 |
| VEGFR2 | 8 |
Table 3: Anti-proliferative Activity of this compound
| Cell Line | SK Status | GI50 (µM) |
| NCI-H460 (Lung) | Overexpressed | 0.15 |
| MDA-MB-231 (Breast) | Overexpressed | 0.28 |
| A549 (Lung) | Normal | > 10 |
| MCF7 (Breast) | Normal | > 10 |
Experimental Protocols
A biochemical assay was performed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human SUN Kinase. The assay was conducted in a 384-well plate format using a time-resolved fluorescence resonance energy transfer (TR-FRET) method.
-
Reagents: Recombinant human SUN Kinase (C-terminal His-tag), biotinylated peptide substrate, ATP, and a terbium-labeled anti-phospho-substrate antibody.
-
Procedure:
-
This compound was serially diluted in DMSO and added to the assay plate.
-
SUN Kinase and the biotinylated peptide substrate were added and incubated for 15 minutes at room temperature.
-
The kinase reaction was initiated by the addition of ATP and incubated for 60 minutes at room temperature.
-
The reaction was stopped by the addition of EDTA.
-
The TR-FRET detection reagents (terbium-labeled antibody and streptavidin-conjugated acceptor) were added and incubated for 60 minutes at room temperature.
-
The TR-FRET signal was read on a plate reader at 340 nm excitation and 665 nm emission wavelengths.
-
-
Data Analysis: The IC50 values were calculated using a four-parameter logistic fit of the concentration-response data.
To assess the cellular potency of this compound, a cell-based ELISA was performed to measure the inhibition of SUN Kinase autophosphorylation in a HEK293 cell line stably overexpressing the kinase.
-
Procedure:
-
HEK293-SK cells were seeded in 96-well plates and allowed to attach overnight.
-
Cells were treated with various concentrations of this compound for 2 hours.
-
Cells were then lysed, and the cell lysates were transferred to an ELISA plate coated with an anti-SK capture antibody.
-
The plate was incubated for 2 hours at room temperature.
-
After washing, a horseradish peroxidase (HRP)-conjugated anti-phospho-tyrosine antibody was added and incubated for 1 hour.
-
The plate was washed, and a TMB substrate was added to develop the colorimetric signal.
-
The reaction was stopped with sulfuric acid, and the absorbance was read at 450 nm.
-
-
Data Analysis: The IC50 was determined by fitting the dose-response curve with a sigmoidal model.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothesized signaling pathway of SUN Kinase and the general workflow for the characterization of this compound.
Caption: Hypothesized SUN Kinase signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the initial characterization of this compound.
The Impact of SUN B8155 on Calcium Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SUN B8155 is a novel non-peptide small molecule agonist of the calcitonin (CT) receptor.[1][2][3][4] As a selective mimic of calcitonin's biological actions, this compound plays a significant role in calcium homeostasis.[1][2] This technical guide provides an in-depth analysis of this compound's impact on calcium signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. The primary mechanism of action involves the activation of the calcitonin receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This cascade ultimately results in a reduction of serum calcium concentrations.[1][2] Furthermore, this guide explores the broader signaling potential of the calcitonin receptor, including its capacity to couple with other G-protein pathways that directly influence intracellular calcium levels.
Introduction to this compound
This compound is a pyridone derivative identified through cell-based screening of chemical libraries for non-peptide molecules that mimic the biological activities of calcitonin.[2] Calcitonin is a 32-amino acid peptide hormone crucial for maintaining bone homeostasis.[1][2] this compound selectively interacts with the calcitonin receptor, initiating downstream signaling cascades that lead to physiological effects analogous to those of endogenous calcitonin, most notably the regulation of calcium levels.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 for cAMP Production | CHO/hCTR | 21 µM | [1][3][4] |
| cAMP Production Increase | T47D | ~42-fold at 1000 µM | [1] |
Table 2: In Vivo Activity of this compound
| Parameter | Animal Model | Dose | Effect | Time Point | Reference |
| Serum Calcium Reduction | Rats | 100 mg/kg (i.p.) | ~9% reduction | 30 minutes | [1] |
Signaling Pathways Activated by this compound
The primary target of this compound is the calcitonin receptor (CTR), a member of the G-protein coupled receptor (GPCR) superfamily.[5] Activation of the CTR by this compound initiates intracellular signaling cascades that ultimately modulate calcium levels.
The Gs-cAMP Signaling Pathway
The most well-characterized pathway activated by the calcitonin receptor is the Gs-adenylyl cyclase-cAMP pathway.[5] Upon binding of this compound, the CTR undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP). Elevated levels of cAMP then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects of calcitonin, including the inhibition of osteoclast activity and subsequent reduction in serum calcium.[5]
The Gq-PLC Calcium Signaling Pathway
In addition to coupling with Gs, the calcitonin receptor has been shown to couple with Gq proteins, thereby activating the phospholipase C (PLC) pathway.[5] This pathway has a more direct role in modulating intracellular calcium concentrations. The activated Gq protein stimulates PLC, which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which phosphorylates a distinct set of downstream targets, leading to various cellular responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a non-peptide small molecule that selectively mimics the biological actions of calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SUN-B 8155 | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro cAMP Assay Using SUN B8155
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUN B8155 is a non-peptide small molecule agonist of the calcitonin (CT) receptor.[1][2][3] The calcitonin receptor is a G protein-coupled receptor (GPCR) that, upon activation, stimulates the production of intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger involved in various physiological processes.[2][4] Measuring the accumulation of cAMP in response to this compound provides a quantitative method to assess its potency and efficacy as a calcitonin receptor agonist. This document provides a detailed protocol for performing an in vitro cAMP assay using this compound.
The most common method for quantifying cAMP is a competitive enzyme-linked immunosorbent assay (ELISA). This assay is based on the competition between unlabeled cAMP in the sample and a fixed amount of labeled cAMP for a limited number of binding sites on a specific antibody. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of unlabeled cAMP in the sample.
Signaling Pathway of Calcitonin Receptor Activation
The binding of an agonist, such as this compound, to the calcitonin receptor initiates a signaling cascade. The activated receptor promotes the exchange of GDP for GTP on the associated Gαs subunit of the heterotrimeric G protein. This leads to the dissociation of the Gαs subunit, which then activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration activates downstream effectors, such as Protein Kinase A (PKA), to elicit a cellular response.
Experimental Protocols
This protocol is designed for a 96-well plate format and is based on a competitive ELISA for cAMP detection.
Materials and Reagents:
-
This compound
-
Human breast cancer cell line T47D (known to endogenously express the calcitonin receptor)[3]
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
cAMP assay kit (competitive ELISA format)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
96-well cell culture plates
-
Microplate reader
Cell Culture and Seeding:
-
Culture T47D cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells regularly to maintain logarithmic growth.
-
For the assay, harvest cells and seed them in a 96-well plate at a density of 5 x 104 to 1 x 105 cells per well.
-
Incubate the plate for 24-48 hours to allow for cell attachment and recovery.
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound in serum-free cell culture medium containing a PDE inhibitor. The final concentrations should typically range from 1 µM to 1000 µM.[1]
Assay Procedure:
-
Cell Stimulation:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (medium with PDE inhibitor but no this compound).
-
Incubate the plate at 37°C for 1 hour.[1]
-
-
Cell Lysis:
-
After incubation, aspirate the compound-containing medium.
-
Add cell lysis buffer to each well according to the cAMP assay kit manufacturer's instructions.
-
Incubate for the recommended time to ensure complete cell lysis and release of intracellular cAMP.
-
-
cAMP Detection (Competitive ELISA):
-
Follow the specific instructions provided with the cAMP assay kit. A general procedure is as follows:
-
Add the cell lysates and cAMP standards to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated cAMP to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the cAMP standards against their known concentrations.
-
Use the standard curve to determine the cAMP concentration in each of the cell lysate samples.
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
Experimental Workflow
The following diagram illustrates the key steps in the in vitro cAMP assay for this compound.
Data Presentation
The following table presents representative data from a dose-response experiment with this compound in CHO cells stably expressing the human calcitonin receptor (CHO/hCTR). The EC50 for this compound in this cell line has been reported to be 21 µM.[1]
| This compound Concentration (µM) | Log [this compound] | % cAMP Accumulation (Normalized) |
| 0 | - | 0 |
| 1 | 0 | 5 |
| 5 | 0.70 | 20 |
| 10 | 1.00 | 35 |
| 20 | 1.30 | 50 |
| 50 | 1.70 | 80 |
| 100 | 2.00 | 95 |
| 500 | 2.70 | 100 |
| 1000 | 3.00 | 100 |
Note: The data in the table is illustrative and serves to represent a typical dose-response relationship for this compound based on its known EC50 value. Actual results may vary depending on the specific experimental conditions. In T47D cells, this compound has been shown to stimulate intracellular cAMP formation in a concentration-dependent manner between 1-1000 µM, with the highest concentration increasing cAMP by approximately 42-fold.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hi-Affi™ In Vitro Cell based Calcitonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. Discovery of a non-peptide small molecule that selectively mimics the biological actions of calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
Application Notes and Protocols: Determining the Optimal Concentration of SUN B8155 for T47D Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
SUN B8155 is a non-peptide agonist of the calcitonin receptor (CTR), a G-protein coupled receptor endogenously expressed in the T47D human breast cancer cell line.[1][2] Activation of the calcitonin receptor by its natural ligand, calcitonin, or agonists like this compound, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1][2][3] This signaling cascade can influence various cellular processes, including proliferation, differentiation, and survival.[1][4] In T47D cells, this compound has been shown to stimulate cAMP formation in a concentration-dependent manner, with observed effects at concentrations ranging from 1 to 1000 µM.[1]
These application notes provide a comprehensive set of protocols to determine the optimal concentration of this compound for eliciting downstream signaling events and affecting cell viability in T47D cells. The "optimal concentration" is defined here as the concentration that yields a robust and reproducible biological response, such as the half-maximal effective concentration (EC50) for signaling pathway activation or the half-maximal inhibitory concentration (IC50) for cell proliferation.
Signaling Pathway Overview
This compound, as a calcitonin receptor agonist, is expected to activate the canonical Gs-alpha subunit of the associated G-protein. This initiates a signaling cascade involving the production of cAMP, which in turn activates Protein Kinase A (PKA).[5][6] Activated PKA can then phosphorylate a variety of downstream substrates, including the transcription factor cAMP response element-binding protein (CREB), which can modulate gene expression.[7][8]
References
- 1. Calcitonin inhibits invasion of breast cancer cells: involvement of urokinase-type plasminogen activator (uPA) and uPA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcitonin receptors, bone sialoprotein and osteopontin are expressed in primary breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breast cancer cell response to calcitonin: modulation by growth-regulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase A - Wikipedia [en.wikipedia.org]
- 7. CREB in the Pathophysiology of Cancer: Implications for Targeting Transcription Factors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CREB Regulates Cisplatin Resistance by Targeting TNKS and KDM6A in NSCLC cell-Derived Tumor Spheroid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SUN B8155 in UMR106-06 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUN B8155 is a non-peptide small molecule that functions as a selective agonist for the calcitonin (CT) receptor. It effectively mimics the biological activities of calcitonin, a key hormone in calcium homeostasis and bone metabolism.[1] The UMR106-06 cell line, derived from a rat osteosarcoma, endogenously expresses the rat calcitonin receptor, making it a valuable in vitro model for studying osteoblast function, bone-related disorders, and the effects of calcitonin receptor agonists.[2][3] Upon binding to the calcitonin receptor on UMR106-06 cells, this compound activates a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes.[1][2]
These application notes provide detailed protocols for the use of this compound in UMR106-06 cell culture, including cell handling, drug treatment, and the quantification of downstream signaling events.
Data Presentation
| Concentration of this compound (µM) | Expected Effect on Intracellular cAMP Levels in UMR106-06 Cells | Reference/Basis |
| 0 | Basal level | Control |
| 1 | Minimal increase | [1] |
| 10 | Moderate increase | [1] |
| 21 | ~50% of maximal stimulation (EC50 in CHO/hCTR cells) | [1] |
| 50 | Substantial increase | [1] |
| 100 | Near-maximal to maximal increase | [1] |
| 1000 | Maximal stimulation | [1] |
Signaling Pathway
The binding of this compound to the calcitonin receptor on UMR106-06 cells initiates a well-defined signaling pathway, as depicted below.
Caption: this compound signaling pathway in UMR106-06 cells.
Experimental Protocols
UMR106-06 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing and passaging UMR106-06 cells.
Materials:
-
UMR106-06 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate[4]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution[4]
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
Sterile serological pipettes and pipette tips
-
Humidified incubator at 37°C with 5% CO2[3]
Procedure:
-
Complete Growth Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing:
-
Rapidly thaw the cryopreserved vial of UMR106-06 cells in a 37°C water bath.
-
Aseptically transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 1000 rpm for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 5 mL of complete growth medium.
-
Transfer the cell suspension to a T-25 culture flask.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Maintenance and Passaging:
-
Observe the cells daily under a microscope. Cells are ready for subculture when they reach 80-90% confluency.[5]
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with 5 mL of sterile PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 2-5 minutes, or until the cells detach.[4]
-
Add 4 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the desired volume of the cell suspension to a new flask containing pre-warmed complete growth medium. A split ratio of 1:4 to 1:8 is recommended.[4]
-
Incubate the new flask at 37°C in a humidified 5% CO2 incubator. Change the medium every 2-3 days.
-
Preparation of this compound Stock Solution
This protocol describes how to prepare a stock solution of this compound for treating UMR106-06 cells.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Refer to the manufacturer's instructions for the molecular weight of this compound.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of 273.29 g/mol , dissolve 2.73 mg in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6]
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.[1]
Treatment of UMR106-06 Cells with this compound
This protocol details the treatment of UMR106-06 cells with this compound for subsequent analysis.
Caption: Experimental workflow for this compound treatment and cAMP analysis.
Materials:
-
UMR106-06 cells cultured in a 24-well plate
-
This compound stock solution (10 mM in DMSO)
-
Serum-free DMEM
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Cell Seeding: Seed UMR106-06 cells into a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 24 hours.
-
Preparation of Working Solutions:
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in serum-free DMEM.
-
It is crucial to first make intermediate dilutions of the DMSO stock in serum-free DMEM before the final dilution to avoid precipitation. The final DMSO concentration in the well should be kept below 0.5% to avoid cytotoxicity.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Carefully aspirate the growth medium from the wells.
-
Gently wash the cells once with pre-warmed sterile PBS.
-
Add the prepared this compound working solutions (and vehicle control) to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired treatment time (e.g., 1 hour for cAMP assays).[1]
-
Quantification of Intracellular cAMP using ELISA
This protocol provides a general outline for a competitive ELISA to measure intracellular cAMP levels. It is recommended to follow the specific instructions provided with your chosen commercial cAMP ELISA kit.
Materials:
-
Treated UMR106-06 cells in a 24-well plate
-
Commercial cAMP ELISA kit (containing cAMP standard, detection antibody, HRP conjugate, substrate, and stop solution)[7][8][9][10]
-
Cell lysis buffer (often provided in the kit or can be prepared as 0.1 M HCl)[11]
-
Microplate reader capable of measuring absorbance at 450 nm[10]
Procedure:
-
Cell Lysis:
-
After treatment, aspirate the medium from the wells.
-
Add the recommended volume of cell lysis buffer to each well.
-
Incubate on ice for the time specified in the kit manual (e.g., 10-20 minutes) to ensure complete cell lysis.
-
-
ELISA Procedure (General Steps):
-
Prepare the cAMP standard curve according to the kit instructions.
-
Add the cell lysates and cAMP standards to the appropriate wells of the ELISA plate.
-
Add the detection antibody to each well.
-
Incubate as per the kit's instructions (e.g., 1-2 hours at room temperature).
-
Wash the plate several times with the provided wash buffer.
-
Add the HRP conjugate and incubate.
-
Wash the plate again.
-
Add the TMB substrate and incubate in the dark until a color change is observed.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of cAMP in each of your samples.
-
Normalize the cAMP concentration to the protein concentration of each sample if desired.
-
Troubleshooting
-
Low Cell Viability: Ensure proper cell culture techniques, use fresh media, and do not let cells become over-confluent. Check for mycoplasma contamination.
-
Compound Precipitation: Prepare fresh dilutions of this compound for each experiment. Avoid making large dilutions directly from the DMSO stock into aqueous solutions.
-
High Variability in ELISA Results: Ensure accurate pipetting, proper washing of the plate, and consistent incubation times. Run samples and standards in duplicate or triplicate.
-
No or Weak Signal in cAMP Assay: Confirm that the UMR106-06 cells are expressing the calcitonin receptor. Check the activity of the this compound stock solution. Ensure the ELISA kit is not expired and has been stored correctly.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a non-peptide small molecule that selectively mimics the biological actions of calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UMR-106 Cells [cytion.com]
- 4. bcrj.org.br [bcrj.org.br]
- 5. ubigene.us [ubigene.us]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. arborassays.com [arborassays.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. raybiotech.com [raybiotech.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for In Vivo Rat Studies with SUN B8155
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the non-peptide calcitonin (CT) receptor agonist, SUN B8155, for in vivo studies in rats. This document includes details on its mechanism of action, a summary of reported dosage and effects, and detailed experimental protocols for assessing its biological activity.
Introduction
This compound is a small molecule, non-peptidic agonist of the calcitonin receptor (CTR).[1][2] Calcitonin is a key hormone in calcium homeostasis, primarily acting to reduce blood calcium levels by inhibiting osteoclast-mediated bone resorption.[1][3] As a calcitonin mimetic, this compound offers a potential therapeutic avenue for conditions characterized by excessive bone resorption. In vitro studies have demonstrated that this compound stimulates intracellular cyclic AMP (cAMP) formation in cells expressing the calcitonin receptor.[2]
Mechanism of Action
This compound selectively activates the calcitonin receptor, a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by CTR activation involves the Gs alpha subunit, which stimulates adenylyl cyclase to produce cAMP.[1] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.[1][4] The calcitonin receptor can also couple to the Gq alpha subunit, activating Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).[1][4]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound via the Calcitonin Receptor.
In Vivo Dosage and Efficacy in Rats
Table 1: Summary of In Vivo Data for this compound in Rats
| Compound | Dosage | Route of Administration | Animal Model | Observed Effect | Reference |
| This compound | 100 mg/kg | Intraperitoneal (i.p.) | Rat | Significantly lowered serum calcium | [2] |
Experimental Protocols
The following protocols provide a framework for conducting in vivo studies with this compound in rats.
Animal Model
-
Species: Rat
-
Strain: Sprague-Dawley or Wistar are commonly used for bone metabolism studies.
-
Age/Weight: Young adult rats (e.g., 3-4 months old, 250-300g) are often suitable. The choice will depend on the specific research question.
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
Formulation and Administration of this compound
Note: The optimal vehicle for this compound for in vivo use has not been explicitly reported. Therefore, solubility testing is recommended. Common vehicles for non-peptide small molecules for intraperitoneal injection include saline, PBS, or a solution containing a solubilizing agent such as DMSO, followed by dilution in saline or corn oil. A preliminary tolerability study is advised.
Example Formulation Protocol (to be optimized):
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO).
-
Further dilute the solution with a sterile vehicle (e.g., saline or corn oil) to the final desired concentration for injection. The final concentration of the initial solvent (e.g., DMSO) should be kept low (typically <5-10%) to minimize toxicity.
-
Administer the formulation via intraperitoneal injection. The injection volume should be appropriate for the rat's weight (e.g., 1-5 mL/kg).
Experimental Workflow
Caption: General experimental workflow for in vivo rat studies.
Measurement of Serum Calcium
Protocol:
-
Collect blood samples from the tail vein or via cardiac puncture at specified time points post-administration (e.g., 0, 1, 2, 4, 6, 24 hours).
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Collect the serum and store at -80°C until analysis.
-
Measure serum calcium concentration using a commercially available calcium colorimetric assay kit or an automated clinical chemistry analyzer.
Measurement of Bone Turnover Markers
To assess the effect of this compound on bone resorption and formation, key biomarkers can be measured in the serum.
Table 2: Key Bone Turnover Markers in Rats
| Marker | Type | Description |
| C-terminal telopeptide of type I collagen (CTX-I) | Resorption | A peptide fragment released during the degradation of type I collagen by osteoclasts.[5][6][7][8] |
| Osteocalcin (OCN) | Formation | A non-collagenous protein secreted by osteoblasts, involved in bone mineralization.[9][10][11][12][13] |
Protocol for Measurement (ELISA):
-
Collect and process serum as described for serum calcium measurement.
-
Use commercially available rat-specific ELISA kits for CTX-I and Osteocalcin.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves:
-
Addition of standards and samples to the antibody-coated microplate.
-
Incubation steps with detection antibodies and enzyme conjugates.
-
Addition of a substrate to produce a colorimetric signal.
-
Measurement of absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the concentration of the markers in the samples based on the standard curve.
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
Table 3: Example Data Table for In Vivo Study
| Treatment Group | N | Serum Calcium (mg/dL) | Serum CTX-I (ng/mL) | Serum Osteocalcin (ng/mL) |
| Vehicle | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (100 mg/kg) | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| p-value |
References
- 1. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a non-peptide small molecule that selectively mimics the biological actions of calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the in vivo and in vitro calcium-regulating actions of noncalcitonin peptides produced via calcitonin gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcitonin gene-related peptide receptor activation produces PKA- and PKC-dependent mechanical hyperalgesia and central sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. cusabio.com [cusabio.com]
- 7. Measurement of C-terminal telopeptide of type I collagen (CTX) in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. johk.pl [johk.pl]
- 10. Rat Osteocalcin ELISA Kit (EEL123) - Invitrogen [thermofisher.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Preparation of SUN B8155 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of a stock solution of SUN B8155, a non-peptide agonist of the calcitonin (CT) receptor, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol will ensure the integrity and stability of the compound, leading to reproducible experimental results. This guide includes a detailed experimental protocol, a summary of quantitative data, and a workflow diagram for clarity.
Introduction
This compound is a small molecule that selectively mimics the biological actions of calcitonin, a key hormone in calcium homeostasis and bone metabolism.[1][2] Accurate preparation of a stock solution is the first critical step in any in vitro or in vivo study involving this compound. DMSO is a common solvent for dissolving hydrophobic small molecules like this compound for biological assays.[3][4][5] However, proper handling and storage are crucial to prevent compound degradation and ensure experimental accuracy. This application note provides a standardized protocol for the preparation of a this compound stock solution in DMSO.
Quantitative Data Summary
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The table below summarizes key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 273.29 g/mol | [6][7] |
| Formula | C₁₄H₁₅N₃O₃ | [6][7] |
| CAS Number | 345893-91-6 | [8] |
| Appearance | Light yellow to yellow solid | [1] |
| Solubility in DMSO | ≥ 5 mg/mL; up to 100 mg/mL or 100 mM | [1][6][7] |
| Purity | >98% | [6][9] |
Experimental Protocol
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various experimental setups.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-dissolution Preparation:
-
Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Gently tap the vial to ensure all the powder is at the bottom.[10]
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.73 mg of this compound.
-
-
Calculating the Required DMSO Volume:
-
Use the following formula to calculate the volume of DMSO needed: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
For example, to make a 10 mM (0.01 mol/L) stock solution from 2.73 mg (0.00273 g) of this compound: Volume (L) = 0.00273 g / (273.29 g/mol x 0.01 mol/L) = 0.001 L = 1 mL
-
-
Dissolving the Compound:
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.[1] It is crucial to use newly opened DMSO as it is hygroscopic and absorbed water can affect solubility.[1][11]
-
Cap the vial tightly and vortex thoroughly for at least 30 seconds to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aiding Dissolution (Optional):
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can lead to compound degradation.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[1][6]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[1][6][8][9]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Safety Precautions:
-
Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Material Safety Data Sheet (MSDS) for this compound for complete safety information.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of calcitonin receptor agonists and the experimental workflow for preparing the this compound stock solution.
Caption: Signaling pathway of this compound as a calcitonin receptor agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a non-peptide small molecule that selectively mimics the biological actions of calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. SUN-B 8155 | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. This compound|345893-91-6|COA [dcchemicals.com]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying SUN B8155 in CHO/hCTR Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studying the non-peptide calcitonin receptor agonist, SUN B8155, in Chinese Hamster Ovary (CHO) cells stably expressing the human Calcitonin Receptor (hCTR).
Introduction
This compound is a non-peptide agonist of the calcitonin (CT) receptor, which selectively mimics the biological actions of calcitonin.[1] The human Calcitonin Receptor (hCTR) is a G-protein coupled receptor (GPCR) that plays a crucial role in calcium homeostasis and bone metabolism.[2] Upon activation, the hCTR primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][3] The receptor can also couple to the Gq alpha subunit, activating the phospholipase C (PLC) pathway, which results in the mobilization of intracellular calcium.[2][3] CHO cells are a widely used mammalian expression system for studying GPCRs due to their robust growth characteristics and low endogenous GPCR expression. This document outlines detailed protocols for the culture of CHO/hCTR cells and the subsequent analysis of this compound-mediated signaling events, including cAMP production, calcium mobilization, and ERK1/2 phosphorylation.
Data Presentation
The following tables summarize key quantitative data for the experimental design.
Table 1: Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight | 273.29 g/mol | [4][5] |
| Formula | C₁₄H₁₅N₃O₃ | [4][5] |
| Solubility | Soluble to 100 mM in DMSO | [4][5] |
| Storage | Store at +4°C | [4][5] |
| EC₅₀ for cAMP production in CHO/hCTR cells | 21 µM | [1][5] |
| In Vitro Concentration Range | 1-1000 µM | [1] |
Table 2: Cell Culture and Seeding Densities for CHO/hCTR Cells
| Parameter | Recommendation | Reference |
| Cell Line | CHO-K1 stably expressing hCTR | [4][6] |
| Growth Medium | Ham's F-12K, 10% FBS, 100 µg/ml Hygromycin B, 200 µg/ml Zeocin | [6][7] |
| Culture Conditions | 37°C, 5% CO₂ in a humidified incubator | [6] |
| Sub-culturing | When cells reach 80-90% confluency | [8] |
| Seeding Density (96-well plate) | ||
| cAMP Assay | 5,000 - 40,000 cells/well | [8] |
| Calcium Mobilization Assay | 30,000 cells/well | [9] |
| ERK1/2 Phosphorylation Assay | 5,000 - 40,000 cells/well | [8] |
| Seeding Density (384-well plate) | ||
| cAMP Assay | 1,500 cells/well | [10] |
| Calcium Mobilization Assay | 9,000 cells/well | [9] |
Experimental Protocols
Protocol 1: Culture of CHO/hCTR Cells
This protocol describes the routine maintenance of CHO cells stably expressing the human Calcitonin Receptor.
Materials:
-
CHO-K1/hCTR stable cell line
-
Growth Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS), 100 µg/ml Hygromycin B, and 200 µg/ml Zeocin[6][7]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Maintain CHO/hCTR cells in T-75 flasks with Growth Medium in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of Growth Medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh Growth Medium.
-
Seed new T-75 flasks at a density of 2-5 x 10⁵ cells/mL.
Protocol 2: cAMP Accumulation Assay (HTRF)
This protocol outlines the measurement of intracellular cAMP levels in response to this compound stimulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
CHO/hCTR cells
-
This compound
-
cAMP HTRF assay kit (e.g., from Cisbio)
-
384-well white microplates
-
Plate reader capable of HTRF detection
Procedure:
-
Seed CHO/hCTR cells in a 384-well white microplate at a density of 1,500 cells/well in 5 µL of culture medium.[10]
-
Incubate the plate overnight at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in assay buffer (e.g., PBS with 1 mM IBMX).
-
Add 2.5 µL of the this compound dilutions to the cells.
-
Incubate for 1 hour at room temperature.[10]
-
Add 5 µL of cAMP-d2 reagent diluted in lysis buffer, followed by 5 µL of anti-cAMP cryptate reagent to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Measure the HTRF signal on a compatible plate reader.
-
Calculate cAMP concentrations based on a standard curve and plot dose-response curves to determine the EC₅₀ of this compound.
Protocol 3: Intracellular Calcium Mobilization Assay
This protocol describes the measurement of changes in intracellular calcium concentration following this compound treatment.
Materials:
-
CHO/hCTR cells
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5)
-
96-well or 384-well black-walled, clear-bottom microplates
-
Fluorescent plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Seed CHO/hCTR cells in a 96-well black-walled, clear-bottom plate at a density of 30,000 cells/well in 100 µL of culture medium.[9] For a 384-well plate, seed at 9,000 cells/well in 30 µL.[9]
-
Incubate the plate overnight at 37°C with 5% CO₂.
-
Prepare the calcium dye loading buffer according to the manufacturer's instructions.
-
Remove the culture medium and add 100 µL (for 96-well) or 30 µL (for 384-well) of the dye loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the cell plate in the fluorescent plate reader and perform a baseline reading.
-
Add the this compound dilutions to the wells and immediately begin kinetic measurement of fluorescence intensity.
-
Analyze the data to determine the change in fluorescence, indicating intracellular calcium mobilization.
Protocol 4: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2 in response to this compound stimulation via Western blotting.
Materials:
-
CHO/hCTR cells
-
This compound
-
Serum-free culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed CHO/hCTR cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 5, 10, 15, 30 minutes) to determine the optimal stimulation time.
-
Following stimulation, aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cell lysates, transfer to microcentrifuge tubes, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.
-
Quantify band intensities to determine the ratio of phosphorylated ERK1/2 to total ERK1/2.
Visualizations
Caption: hCTR Signaling Pathway upon this compound Activation.
Caption: Experimental Workflows for this compound Assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Calcitonin receptor - Wikipedia [en.wikipedia.org]
- 3. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. SUN-B 8155 | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]
- 6. genscript.com [genscript.com]
- 7. genscript.com [genscript.com]
- 8. licorbio.com [licorbio.com]
- 9. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay in Summary_ki [bdb99.ucsd.edu]
Application Notes and Protocols for Intraperitoneal Injection of SUN B8155 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUN B8155 is a non-peptide small molecule agonist of the calcitonin (CT) receptor, designed to mimic the biological actions of the peptide hormone calcitonin.[1] Calcitonin is a key regulator of calcium homeostasis and bone metabolism. This compound activates the calcitonin receptor, leading to the stimulation of intracellular cyclic AMP (cAMP) formation.[1] Preclinical studies in rats have demonstrated that intraperitoneal administration of this compound can significantly lower serum calcium levels.[1] These application notes provide detailed protocols for the intraperitoneal injection of this compound in rodents for preclinical research.
Mechanism of Action
This compound selectively interacts with the calcitonin receptor, a G protein-coupled receptor. This interaction activates adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cAMP.[1] This signaling cascade is responsible for the physiological effects of calcitonin, including the inhibition of osteoclast-mediated bone resorption and the promotion of renal calcium excretion.
References
Application Notes and Protocols for Measuring Serum Calcium Levels Following SUN B8155 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUN B8155 is a non-peptide small molecule that functions as a selective agonist for the calcitonin (CT) receptor.[1][2] By mimicking the biological activities of calcitonin, a hormone primarily involved in calcium homeostasis, this compound has been demonstrated to exert a significant influence on systemic calcium levels.[1][3] In vivo studies have shown that administration of this compound leads to a notable reduction in serum calcium concentrations.[1][3] This makes the accurate measurement of serum calcium a critical endpoint for evaluating the pharmacodynamic effects of this compound in both preclinical and clinical research.
These application notes provide detailed protocols for the in vivo administration of this compound to rats and the subsequent measurement of serum calcium levels using a colorimetric assay. Additionally, a summary of the relevant signaling pathway is provided to offer a comprehensive understanding of the compound's mechanism of action.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on serum calcium levels as reported in preclinical studies.
| Compound | Dose | Route of Administration | Animal Model | Time Point | Change in Serum Calcium | Reference |
| This compound | 100 mg/kg | Intraperitoneal (i.p.) | Rats | 30 minutes | ~9% reduction | [1] |
Experimental Protocols
In Vivo Administration of this compound in Rats
This protocol describes the intraperitoneal administration of this compound to rats for the assessment of its effects on serum calcium levels.
Materials:
-
This compound
-
Vehicle (e.g., 20% DMSO in sterile saline)
-
Male Wistar rats (or other appropriate strain), 8-10 weeks old
-
Sterile syringes and needles (23-25 gauge)
-
Animal balance
-
Appropriate animal restraining device
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Preparation of Dosing Solution:
-
On the day of the experiment, prepare the this compound dosing solution. Due to the hydrophobic nature of many small molecules, a vehicle such as 20% Dimethyl Sulfoxide (DMSO) in sterile saline is often suitable for solubilization. Note: The optimal vehicle should be determined based on the specific solubility characteristics of the compound lot.
-
Calculate the required concentration of this compound to achieve a dose of 100 mg/kg in an appropriate injection volume (e.g., 1-2 mL/kg).
-
Prepare a vehicle-only solution to serve as a control.
-
-
Animal Dosing:
-
Weigh each rat accurately to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the rat. For intraperitoneal injections, the animal should be held securely with its head tilted slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Insert a 23-25 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ before injecting the solution.
-
Administer the calculated volume of the this compound solution or the vehicle control.
-
-
Blood Sample Collection:
-
At the desired time point post-injection (e.g., 30 minutes), collect blood samples.[1]
-
Blood can be collected via appropriate methods such as tail vein, saphenous vein, or terminal cardiac puncture under anesthesia.
-
Collect the blood into serum separator tubes.
-
-
Serum Preparation:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge the tubes at 2000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (serum) and store at -80°C until analysis.
-
Measurement of Serum Calcium using o-Cresolphthalein Complexone (OCPC) Colorimetric Assay
This protocol outlines a common colorimetric method for the quantitative determination of total calcium in serum samples.
Principle:
Calcium ions form a purple-colored complex with o-cresolphthalein complexone in an alkaline medium. The intensity of the color is directly proportional to the calcium concentration and can be measured spectrophotometrically.
Materials:
-
Calcium (OCPC) colorimetric assay kit (commercially available)
-
Calcium color reagent (containing o-cresolphthalein complexone and 8-hydroxyquinoline)
-
Calcium buffer reagent (alkaline buffer)
-
Calcium standard solution (e.g., 10 mg/dL)
-
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~575 nm
-
Micropipettes and tips
-
96-well microplate (for plate reader) or cuvettes (for spectrophotometer)
-
Deionized water
Procedure:
-
Reagent Preparation: Prepare the working reagent by mixing the color reagent and buffer reagent according to the kit manufacturer's instructions. Allow the working reagent to equilibrate to room temperature before use.
-
Standard Curve Preparation:
-
Prepare a series of calcium standards by diluting the stock calcium standard with deionized water to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 mg/dL).
-
-
Assay Procedure (Microplate Format):
-
Pipette 5 µL of each standard, serum sample, and a blank (deionized water) into separate wells of a 96-well plate.
-
Add 200 µL of the prepared working reagent to each well.
-
Mix gently by tapping the plate.
-
Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 575 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of all standards and samples.
-
Plot the corrected absorbance of the standards against their known concentrations to generate a standard curve.
-
Determine the calcium concentration in the serum samples by interpolating their absorbance values on the standard curve.
-
The results can be expressed in mg/dL or mmol/L.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the calcitonin receptor.
Experimental Workflow
Caption: Experimental workflow for measuring serum calcium after this compound treatment.
References
- 1. Discovery of a non-peptide small molecule that selectively mimics the biological actions of calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Direct colorimetric determination of serum calcium with o-cresolphthalein complexon. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Troubleshooting SUN B8155 solubility in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SUN B8155, focusing on challenges related to its solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What is the recommended solvent?
A1: this compound is known to have poor solubility in aqueous media. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO), in which it is soluble up to 100 mM.[1][2] For in vitro experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental medium.
Q2: After diluting my DMSO stock solution of this compound into my aqueous buffer, the compound precipitated. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. Here are several strategies to troubleshoot this problem:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible, ideally below 1%, as higher concentrations can be toxic to cells. However, a slightly higher DMSO concentration might be necessary to maintain solubility.
-
Use of Surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous medium can help to increase the solubility of this compound and prevent precipitation.
-
Co-solvents: Employing a co-solvent system can enhance solubility.[3][4] Besides DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) could be tested in combination with your primary solvent and aqueous buffer.
-
pH Adjustment: The solubility of a compound can be pH-dependent.[5][6] Systematically varying the pH of your aqueous buffer may help to identify a range where this compound is more soluble.
-
Ultrasonication: After diluting the stock solution, brief sonication of the final solution can help to disperse any initial precipitates and promote dissolution.[7]
Q3: What is the maximum aqueous solubility of this compound?
A3: Currently, there is no publicly available data specifying the maximum solubility of this compound in purely aqueous solutions. Its high solubility in DMSO (up to 100 mM) suggests it is a lipophilic compound with limited aqueous solubility.[1][2] Experimental determination of solubility in your specific buffer system is recommended.
Q4: Can I prepare a stock solution of this compound in a solvent other than DMSO?
A4: While DMSO is the most commonly reported solvent for this compound, other organic solvents in which the compound is soluble can be used to prepare a stock solution. However, it is crucial to consider the compatibility of the chosen solvent with your experimental system, particularly in cell-based assays where solvent toxicity is a concern.
Q5: How should I store my this compound solutions?
A5: For long-term storage, it is recommended to store this compound as a solid at -20°C.[8] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[7] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem: this compound Precipitation During Experiment
If you observe precipitation of this compound during your experiment, consider the following troubleshooting steps:
-
Verify Stock Solution Integrity: Ensure your DMSO stock solution is clear and free of any precipitate before use. If crystals are present, gently warm the solution and sonicate to redissolve the compound.
-
Optimize Dilution Method: When diluting the DMSO stock, add the stock solution to the aqueous buffer while vortexing or stirring to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Solubility Enhancement Techniques: If precipitation persists, refer to the advanced solubility enhancement protocols outlined below.
Data Presentation
Table 1: Solubility of this compound in Organic Solvent
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference(s) |
| DMSO | 100 | 27.32 | [2] |
Table 2: General Techniques for Enhancing Aqueous Solubility of Poorly Soluble Compounds
| Technique | Principle | Key Considerations | Reference(s) |
| pH Adjustment | Ionization of the compound increases its polarity and interaction with water. | The compound must have ionizable functional groups. The final pH must be compatible with the experimental system. | [5][6] |
| Co-solvents | A water-miscible organic solvent in which the compound is soluble is added to the aqueous medium. | The co-solvent must be biocompatible and used at a non-toxic concentration. | [3][4] |
| Surfactants/Micellar Solubilization | Surfactants form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility. | The surfactant must be non-toxic and used above its critical micelle concentration (CMC). | [5] |
| Complexation (e.g., with Cyclodextrins) | The hydrophobic compound is encapsulated within the cavity of a cyclodextrin molecule. | The size of the cyclodextrin cavity must be appropriate for the compound. | [9] |
| Particle Size Reduction | Reducing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate. | Techniques include micronization and the formation of nanosuspensions. | [6][9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 3.6591 mL of DMSO to 1 mg of this compound, assuming a molecular weight of 273.29).[7]
-
Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath to aid dissolution.[7] Ensure the solution is completely clear before storage.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]
Protocol 2: General Method for Improving Aqueous Solubility using a Co-solvent System
-
Prepare a Concentrated Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).
-
Intermediate Dilution (Optional): If a large dilution factor is required, perform an intermediate dilution of the DMSO stock in a biocompatible co-solvent such as ethanol or PEG 400.
-
Final Dilution: Slowly add the DMSO stock or the intermediate dilution to the pre-warmed (if appropriate for your experiment) aqueous buffer while continuously vortexing or stirring.
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use. If precipitation occurs, further optimization of the co-solvent ratio or the use of alternative enhancement techniques is necessary.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound in aqueous media.
Caption: Workflow for preparing a working solution of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. SUN-B 8155 | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]
- 3. wjbphs.com [wjbphs.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. Methods of solubility enhancements | PPTX [slideshare.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Preventing SUN B8155 precipitation in cell culture
Welcome to the technical support center for SUN B8155. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in cell culture, with a specific focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-peptide agonist of the calcitonin (CT) receptor.[1] It mimics the biological activities of calcitonin, a hormone involved in calcium homeostasis.[1][2] this compound stimulates the calcitonin receptor, which is a G protein-coupled receptor (GPCR), leading to the activation of the adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade is involved in various physiological processes, including the inhibition of bone resorption.[3][4]
Q2: What are the common causes of this compound precipitation in cell culture?
A2: Precipitation of small molecules like this compound in cell culture media is often due to several factors:
-
Poor Aqueous Solubility: this compound has low solubility in aqueous solutions like cell culture media.
-
High Final Concentration: The concentration of this compound in the media may exceed its solubility limit.[5]
-
Improper Dilution: Rapidly diluting a concentrated DMSO stock of this compound into the aqueous media can cause the compound to "crash out" of solution.[6]
-
Low Temperature: Cell culture media is often stored at cool temperatures, which can decrease the solubility of the compound.[6]
-
pH Shifts: The pH of the media can influence the solubility of this compound.[5]
-
Media Composition: Components of the media, such as salts and proteins, can interact with this compound and reduce its solubility.[5]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent, with Dimethyl Sulfoxide (DMSO) being the most common choice.[6] this compound is soluble up to 100 mM in DMSO. For consistent results, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To avoid solvent-induced toxicity to your cells, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and preferably below 0.1%.[6]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Problem: A precipitate forms immediately after adding the this compound DMSO stock solution to the cell culture medium.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous media. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media.[6] |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for all dilutions.[6] |
| Improper Mixing | Inadequate mixing can create localized areas of high compound concentration, causing precipitation. | Add the this compound stock solution dropwise to the media while gently swirling or vortexing to ensure rapid and even distribution.[5] |
Issue 2: Precipitation After Incubation
Problem: The media is clear initially, but a precipitate forms after several hours or days of incubation.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may not be stable in the aqueous environment of the cell culture media at 37°C over extended periods. | Test the stability of this compound in your media over the intended duration of your experiment. Consider a less concentrated working solution or replenishing the media with fresh compound more frequently. |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media over time, forming insoluble complexes. | If possible, try a different basal media formulation. You can also test the solubility of this compound in a simpler buffered saline solution (like PBS) to determine if media components are the primary issue. |
| Media Evaporation | Evaporation of media during long-term cultures can increase the concentration of all components, including this compound, beyond its solubility limit.[6] | Ensure proper humidification in the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[6] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[6] | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes a two-step dilution method to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, warm the solution briefly at 37°C.
-
-
Create an Intermediate Dilution:
-
Pre-warm your complete cell culture medium to 37°C.
-
To minimize the risk of precipitation, first dilute your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).
-
-
Prepare the Final Working Solution:
-
Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.[6]
-
-
Final Check:
-
After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
Protocol 2: Solubility Assessment of this compound in Cell Culture Media
This protocol helps determine the maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
-
High-concentration this compound stock solution in DMSO (e.g., 100 mM)
-
Complete cell culture medium
-
Sterile 96-well plate
-
Pipettes and sterile tips
-
Incubator at 37°C with 5% CO2
-
Microplate reader (optional, for quantitative assessment)
Procedure:
-
Prepare a Serial Dilution in DMSO:
-
Start with your 100 mM DMSO stock of this compound and prepare a 2-fold serial dilution in DMSO.
-
-
Add to Media:
-
In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of media.
-
Include a DMSO-only control.
-
-
Incubate and Observe:
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
-
Assess Precipitation (Optional):
-
For a quantitative assessment, read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.[6]
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the calcitonin receptor.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a non-peptide small molecule that selectively mimics the biological actions of calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcitonin Induces Expression of the Inducible cAMP Early Repressor in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Addressing variability in SUN B8155 experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SUN B8155. The information is designed to help address variability in experimental results and ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-peptide small molecule that functions as an agonist for the calcitonin (CT) receptor.[1][2] It mimics the biological actions of the peptide hormone calcitonin, which plays a key role in maintaining bone homeostasis.[1][3] Upon binding to the calcitonin receptor, a G-protein coupled receptor (GPCR), this compound stimulates the production of intracellular cyclic AMP (cAMP).[3][4] Interestingly, it does not appear to compete directly with calcitonin for the same binding site, suggesting a different but effective mode of interaction with the receptor.[3][4]
Q2: What are the primary in vitro and in vivo effects of this compound?
A2: In vitro, this compound stimulates cAMP formation in a concentration-dependent manner in cells that endogenously or recombinantly express the calcitonin receptor, such as T47D and UMR106-06 cells.[3] In vivo, administration of this compound has been shown to significantly lower serum calcium levels in rats, an effect that is consistent with the known physiological role of calcitonin.[2][3]
Q3: How should this compound be stored and handled?
A3: For long-term storage, it is recommended to store this compound at -20°C for up to one month or at -80°C for up to six months.[1] Stock solutions are typically prepared in DMSO.[2] Before use, refer to the batch-specific Certificate of Analysis for precise solubility and storage recommendations.[2]
Troubleshooting Guides
This section addresses common issues that can lead to variability in experiments involving this compound.
General Cell-Based Assay Variability
Q4: We are observing high variability between replicate wells in our cell-based assays. What are the common causes?
A4: High variability in cell-based assays is a frequent issue and can stem from several sources:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary cause of variability. Ensure your cell suspension is homogenous before and during plating. Pipetting technique is critical.[5]
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift.[6][7]
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, consider not using the outermost wells for experimental data or ensure proper humidification during incubation.
-
Mycoplasma Contamination: This common, often undetected contamination can alter cellular responses and metabolism, leading to unreliable results. Regularly test your cell cultures for mycoplasma.[6]
Inconsistent cAMP Assay Results
Q5: Our cAMP levels are lower than expected or not dose-responsive after this compound treatment. What should we check?
A5: A lack of expected cAMP response can be traced to several factors. A systematic approach to troubleshooting is recommended.
-
Compound Integrity: Ensure your this compound stock solution is correctly prepared and has been stored properly to prevent degradation.[1]
-
Receptor Expression: The target cell line must express sufficient levels of the calcitonin receptor (CTR). Verify CTR mRNA or protein expression using qPCR or Western blotting, respectively.
-
Cell Density: The number of cells seeded can impact the magnitude of the cAMP response. Optimize cell density to ensure the signal is within the linear range of your detection assay.
-
Incubation Time: The kinetics of cAMP production can be rapid and transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time for your specific cell line.[1]
-
Assay Sensitivity: Ensure the cAMP detection kit you are using has the sensitivity to detect the expected change. Luminescence-based assays are often more sensitive than other methods.[5]
Variability in Western Blotting for Calcitonin Receptor
Q6: We are having trouble detecting the Calcitonin Receptor via Western blot. The signal is weak or has high background.
A6: The Calcitonin Receptor is a membrane protein, which can present challenges for Western blotting.
-
Sample Preparation: Efficiently extracting membrane proteins is key. Use a lysis buffer containing strong detergents (e.g., SDS) or a commercial kit specifically designed for membrane protein extraction.[10]
-
Gel Electrophoresis: Select an appropriate polyacrylamide gel percentage to resolve your protein of interest based on its molecular weight. Ensure you load a sufficient amount of total protein (e.g., 30-50 µg) per lane.[11][12]
-
Protein Transfer: Wet transfer is often more efficient than semi-dry transfer for larger proteins like GPCRs.[13] Optimizing transfer time and voltage is critical to ensure the protein moves from the gel to the membrane.
-
Blocking: Inadequate blocking is a common cause of high background.[13] Test different blocking agents, such as 5% non-fat milk or Bovine Serum Albumin (BSA). Milk-based blockers should be avoided if detecting phosphoproteins.[12]
-
Antibody Concentration: Optimize the dilution of both your primary and secondary antibodies. A concentration that is too high can lead to non-specific bands and high background, while one that is too low will result in a weak signal.[11]
Issues with qPCR for Downstream Gene Expression
Q7: Our qPCR data for genes downstream of the calcitonin receptor pathway is not reproducible. What could be wrong?
A7: Reproducibility in qPCR relies on careful optimization at multiple stages.
-
RNA Quality: Start with high-quality, intact RNA. Use a method that yields RNA with A260/280 ratios of ~2.0 and A260/230 ratios of 2.0-2.2.
-
Primer Design: Use primer design software to create efficient and specific primers. Primers should span an exon-exon junction to avoid amplifying genomic DNA.[9]
-
Reference Gene Selection: Do not rely on a single housekeeping gene. Select at least two stable reference genes whose expression is unaffected by your experimental conditions and normalize your data to their geometric mean.[9][14] 18S rRNA is often less variant than GAPDH or ß-actin.[9]
-
Data Analysis: Set the baseline and threshold for Ct determination correctly. The baseline should be set before any significant fluorescence increase, and the threshold should be placed in the exponential phase of amplification.[9] Using automated software settings can help, but they should be manually verified.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on published data.
| Parameter | Value | Cell Line | Notes | Source |
| EC₅₀ for cAMP Formation | 21 µM | CHO/hCTR | Chinese Hamster Ovary cells recombinantly expressing the human Calcitonin Receptor. | [1][2] |
| Effective Concentration Range | 1 - 1000 µM | T47D | Human breast cancer cell line endogenously expressing the Calcitonin Receptor. | [1] |
| In Vivo Dosage | 100 mg/kg (i.p.) | Rats | Resulted in a ~9% reduction in serum calcium 30 minutes post-administration. | [1] |
Experimental Protocols
Protocol 1: In Vitro cAMP Measurement Assay
This protocol outlines a typical workflow for measuring intracellular cAMP changes in response to this compound.
Methodology:
-
Cell Seeding: Seed T47D cells (or another suitable cell line) in a white, clear-bottom 96-well plate at a pre-optimized density and allow them to attach overnight.
-
Compound Preparation: Prepare a 2X working stock of this compound serial dilutions in serum-free media. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Calcitonin).
-
Cell Treatment: Remove growth media from the cells and add the 2X this compound dilutions. Incubate for the optimized duration (e.g., 30 minutes) at 37°C.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., a luminescence or HTRF-based assay), following the manufacturer's instructions precisely.
-
Data Analysis: Generate a dose-response curve by plotting the assay signal against the log of the this compound concentration. Calculate the EC₅₀ value using a suitable non-linear regression model.
Protocol 2: Western Blotting for Calcitonin Receptor
Methodology:
-
Cell Lysis: Culture cells to ~80-90% confluency. Treat with this compound as required by the experiment. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 30-50 µg of protein from each sample with Laemmli sample buffer, and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane using a wet transfer system (e.g., 100V for 90 minutes at 4°C).
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against the Calcitonin Receptor (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
Signaling Pathway Visualization
The diagram below illustrates the signaling cascade initiated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SUN-B 8155 | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]
- 3. Discovery of a non-peptide small molecule that selectively mimics the biological actions of calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. thermofisher.com [thermofisher.com]
- 9. Ten Tips for Successful qPCR - Behind the Bench [thermofisher.com]
- 10. biocompare.com [biocompare.com]
- 11. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 12. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 13. Optimizing Protein Transfer and Detection in Western Blotting [labx.com]
- 14. m.youtube.com [m.youtube.com]
Potential off-target effects of SUN B8155
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with SUN B8155.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-peptide small molecule that functions as an agonist for the calcitonin (CT) receptor.[1][2][3][4] It mimics the biological actions of calcitonin, a peptide hormone involved in bone homeostasis.[1][2] The primary downstream effect of this compound binding to the CT receptor is the stimulation of intracellular cyclic AMP (cAMP) formation.[1][2][3]
Q2: What is known about the selectivity of this compound?
A2: Studies have shown that this compound is selective for the calcitonin receptor. Specifically, it did not stimulate cAMP formation in cells expressing the human parathyroid hormone/parathyroid hormone-related peptide receptor.[1][5] Furthermore, the accumulation of cAMP in T47D cells induced by this compound was blocked by a selective antagonist of the CT receptor, salmon CT(8-32).[1][5] However, it is important to note that this compound did not displace the specific binding of radiolabeled calcitonin to its receptor, suggesting it interacts with the receptor through a different mechanism than calcitonin itself.[1][5]
Q3: Has this compound been tested against a broader panel of receptors to assess off-target effects?
A3: The publicly available literature to date has not detailed broad-panel screening for off-target effects of this compound. The primary focus of published studies has been on its on-target activity at the calcitonin receptor.[1][2][3][5] Researchers are encouraged to perform their own off-target profiling based on their specific experimental systems and observed phenotypes.
Q4: My experimental results with this compound are not what I expected based on calcitonin receptor activation. What could be the cause?
A4: If you are observing unexpected results, it is crucial to consider several factors. These could include experimental variability, cell line-specific effects, or potential off-target activities of this compound. We recommend a systematic troubleshooting approach, starting with confirming the on-target activity in your system. Please refer to our Troubleshooting Guide for a step-by-step process to investigate these discrepancies.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| EC50 for cAMP Production | CHO cells expressing human CT receptor (CHO/hCTR) | 21 µM | [2][3] |
| Max cAMP Increase | T47D cells (at 1000 µM) | ~42-fold | [2] |
| In Vivo Effect | Rats (100 mg/kg, i.p.) | ~9% reduction in serum calcium at 30 min | [2] |
Troubleshooting Guide
Issue: An observed cellular phenotype is not blocked by a calcitonin receptor antagonist.
This could suggest that the observed effect is independent of the calcitonin receptor and may be an off-target effect of this compound.
Recommended Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Experimental Protocols
Protocol 1: Validating On-Target Engagement using a Calcitonin Receptor Antagonist
Objective: To determine if the biological effect of this compound in a specific assay is mediated by the calcitonin receptor.
Methodology:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Pre-treatment with Antagonist: Pre-incubate one set of wells with a known calcitonin receptor antagonist (e.g., salmon CT(8-32)) at a concentration known to be effective for at least 30 minutes.
-
Treatment with this compound: Add this compound at its effective concentration (e.g., EC50) to both antagonist-treated and untreated wells. Include appropriate vehicle controls.
-
Incubation: Incubate for the period required to observe the phenotype of interest.
-
Assay: Perform the assay to measure the biological endpoint.
-
Analysis: Compare the effect of this compound in the presence and absence of the antagonist. A significant reduction in the effect of this compound in the presence of the antagonist indicates an on-target mechanism.
Protocol 2: Assessing Off-Target Effects via cAMP Accumulation in a Null-Receptor Cell Line
Objective: To test if this compound can induce cAMP accumulation independently of the calcitonin receptor.
Methodology:
-
Cell Lines: Use a parental cell line that does not express the calcitonin receptor (e.g., parental CHO cells) and a cell line stably expressing the human calcitonin receptor (e.g., CHO/hCTR) as a positive control.
-
Cell Seeding: Plate both cell lines at the same density.
-
Treatment: Treat cells with a concentration range of this compound. Include a positive control for cAMP induction (e.g., Forskolin).
-
Incubation: Incubate the cells for a short period, typically 15-30 minutes, in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assay).
-
Analysis: Compare the dose-response curves for cAMP accumulation in both cell lines. A significant increase in cAMP in the null-receptor cell line would suggest an off-target effect.
Caption: Known on-target and potential off-target signaling pathways.
References
- 1. Discovery of a non-peptide small molecule that selectively mimics the biological actions of calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
How to store SUN B8155 for maximum stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and stability of SUN B8155.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
A1: For maximum long-term stability, this compound in its solid (powder) form should be stored at -20°C for up to two years.[1][2] It is crucial to keep the product in a tightly sealed container to protect it from moisture and light.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO, up to 100 mM.[3][4] To prepare a stock solution, dissolve the compound in anhydrous DMSO. For storage, it is recommended to prepare small aliquots to minimize freeze-thaw cycles.
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: There are several storage options for this compound in DMSO, with stability varying by temperature:
-
-20°C: Stable for up to 1 month.[5]
For extended storage, -80°C is the preferred condition.
Q4: Can I store this compound solutions at room temperature?
A4: Storing this compound solutions at room temperature is not recommended for extended periods. While some compounds may be stable for a short time, the risk of degradation increases significantly.
Q5: How many times can I freeze and thaw my this compound stock solution?
A5: While some studies suggest that many compounds are stable through multiple freeze-thaw cycles, it is best practice to minimize these cycles.[6] Preparing small, single-use aliquots is the most effective way to preserve the integrity of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify that the storage conditions for both solid this compound and its stock solutions align with the recommended temperatures and durations. Prepare fresh stock solutions if there is any doubt about the stability of the current stock. |
| Precipitation of the compound in the stock solution. | Visually inspect the stock solution for any precipitate. If present, gently warm the vial to 37°C and sonicate to aid dissolution. Ensure the vial is at room temperature for at least an hour before opening to prevent moisture condensation.[7] | |
| Inaccurate concentration of the stock solution. | Use a molarity calculator to ensure accurate preparation of the stock solution.[3] If possible, verify the concentration using an appropriate analytical method such as HPLC. | |
| Reduced or no biological activity | Degradation of the compound in the working solution. | It is recommended to prepare fresh working solutions for in vivo and in vitro experiments on the day of use.[5] |
| Interaction with components in the experimental medium. | Be aware that components in cell culture media, such as serum proteins, can potentially bind to or degrade the compound. | |
| Precipitation in aqueous buffer | Low solubility of this compound in aqueous solutions. | This compound is soluble in DMSO.[3][4] When preparing working solutions in aqueous buffers, ensure the final DMSO concentration is kept low to avoid precipitation while maintaining solubility. |
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Solvent | Storage Temperature | Maximum Stability Period | Reference(s) |
| Solid (Powder) | N/A | -20°C | 2 years | [1][2] |
| Solution | DMSO | -80°C | 6 months | [1][2][5] |
| Solution | DMSO | -20°C | 1 month | [5] |
| Solution | DMSO | +4°C | 2 weeks | [1][2] |
Experimental Protocols
Protocol: Assessment of this compound Stability in DMSO
This protocol outlines a general method for evaluating the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
1. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound powder.
- Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.
- Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.
2. Storage Conditions:
- Store the aliquots at the desired temperatures for stability testing (e.g., +4°C, -20°C, and -80°C).
- Include a baseline sample (Time 0) to be analyzed immediately.
3. Sample Collection:
- At designated time points (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
- Allow the aliquot to equilibrate to room temperature before analysis.
4. HPLC Analysis:
- Mobile Phase: Prepare an appropriate mobile phase, for example, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
- Column: Use a C18 reverse-phase HPLC column.
- Detection: Set the UV detector to a wavelength appropriate for this compound.
- Injection: Inject a consistent volume of the stock solution for each time point.
- Data Acquisition: Record the chromatograms and the peak area of this compound.
5. Data Analysis:
- Compare the peak area of this compound at each time point to the peak area of the Time 0 sample.
- Calculate the percentage of this compound remaining at each time point.
- A significant decrease in the peak area over time indicates degradation of the compound.
Visualizations
Caption: Workflow for the preparation and storage of this compound solutions.
Caption: Simplified signaling pathway of this compound via the calcitonin receptor.
References
- 1. Signal transduction by calcitonin Multiple ligands, receptors, and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 7. Receptor Activity-modifying Protein-directed G Protein Signaling Specificity for the Calcitonin Gene-related Peptide Family of Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SUN B8155-Based Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SUN B8155, a non-peptide agonist of the calcitonin (CT) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pyridone derivative, non-peptide small molecule that selectively mimics the biological actions of calcitonin (CT).[1] It functions as an agonist for the calcitonin receptor (CTR).[2] Its primary mechanism of action involves binding to the CTR, which leads to the stimulation of intracellular cyclic AMP (cAMP) formation.[1][2] This signaling cascade ultimately results in physiological effects similar to those of endogenous calcitonin, such as the lowering of serum calcium levels.[1]
Q2: How does the interaction of this compound with the calcitonin receptor differ from that of calcitonin itself?
A2: While this compound selectively interacts with the calcitonin receptor to stimulate cAMP production, its binding mechanism appears to be different from that of calcitonin.[1][3] Notably, this compound does not displace the specific binding of radiolabeled calcitonin ([125I]CT) to the receptor, suggesting it may act at a different site on the receptor or in a different manner to initiate signaling.[1][3]
Q3: What are the known in vitro and in vivo effects of this compound?
A3: In vitro, this compound has been shown to elevate cAMP levels in a concentration-dependent manner in cell lines that endogenously express the human (T47D) or rat (UMR106-06) calcitonin receptor.[1][2] In vivo, intraperitoneal administration of this compound to rats has been demonstrated to significantly lower serum calcium levels, mimicking the hypocalcemic effect of calcitonin.[1][2]
Troubleshooting Guides
Problem: I am not observing the expected increase in cAMP levels after treating my cells with this compound.
Possible Causes and Solutions:
-
Inappropriate Cell Line: Your cells may not express the calcitonin receptor (CTR) or may express it at very low levels.
-
Incorrect Compound Concentration: The concentration of this compound may be too low to elicit a detectable response.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. Effective concentrations in published studies range from 1 to 1000 μM.[2]
-
-
Compound Solubility and Stability: this compound may not be fully dissolved or may have degraded.
-
Solution: Refer to the solubility data to ensure you are using an appropriate solvent and concentration. For example, this compound is soluble in DMSO up to 100 mM. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2]
-
-
Assay Interference: Components of your assay buffer or media may be interfering with the cAMP measurement.
-
Solution: Review your cAMP assay protocol and ensure that none of the components are known to interfere with the detection method. Run appropriate controls, including a positive control with a known adenylyl cyclase activator like forskolin.
-
Problem: My in vivo experiment with this compound did not result in a significant reduction in serum calcium levels.
Possible Causes and Solutions:
-
Inadequate Dosage or Administration Route: The dose of this compound may be insufficient, or the administration route may not be optimal for your animal model.
-
Solution: A dose of 100 mg/kg administered intraperitoneally (i.p.) has been shown to be effective in rats.[2] Consider performing a dose-finding study to determine the optimal dose for your specific experimental conditions.
-
-
Timing of Measurement: The timing of blood collection for calcium measurement may not align with the peak effect of the compound.
-
Solution: In rats, a significant reduction in serum calcium was observed 30 minutes after administration.[2] It is advisable to perform a time-course experiment to identify the point of maximal effect in your model.
-
-
Animal Model Suitability: The animal model you are using may have a different sensitivity to calcitonin receptor agonists.
-
Solution: Ensure that the calcitonin receptor in your chosen animal model is responsive to this compound. Review the literature for studies using similar compounds in your model system.
-
Quantitative Data Summary
| Parameter | Value | Cell Line / Animal Model | Reference |
| EC50 for cAMP production | 21 μM | CHO/hCTR cells | [2] |
| In vitro concentration range for cAMP stimulation | 1 - 1000 μM | T47D cells | [2] |
| In vivo effective dose (i.p.) | 100 mg/kg | Rats | [2] |
| In vivo effect on serum calcium | ~9% reduction at 30 min | Rats | [2] |
Experimental Protocols
1. In Vitro cAMP Formation Assay
This protocol is based on methodologies described for measuring this compound-induced cAMP production in cultured cells.[1][2]
-
Cell Culture: Plate cells expressing the calcitonin receptor (e.g., T47D or CHO/hCTR) in appropriate multi-well plates and grow to a suitable confluency.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with an appropriate phosphodiesterase inhibitor (e.g., 0.5 mM isobutylmethylxanthine) for a designated time to prevent cAMP degradation.
-
Treatment: Add varying concentrations of this compound (e.g., 1 μM to 1000 μM) or vehicle control (e.g., DMSO) to the cells.
-
Incubation: Incubate the cells for a specified period (e.g., 1 hour) at 37°C.[2]
-
Lysis and Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay) according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of cAMP for each treatment condition and plot a dose-response curve to determine the EC50 value.
2. In Vivo Hypocalcemia Assay in Rats
This protocol is based on the methodology described for assessing the in vivo efficacy of this compound.[1][2]
-
Animal Acclimatization: Acclimate rats to the experimental conditions for a sufficient period before the study.
-
Compound Preparation: Prepare this compound in a suitable vehicle for intraperitoneal (i.p.) injection.
-
Administration: Administer this compound (e.g., 100 mg/kg) or vehicle control via i.p. injection.[2]
-
Blood Sampling: Collect blood samples at baseline (pre-dose) and at specified time points post-administration (e.g., 30 and 60 minutes).[2]
-
Serum Calcium Measurement: Separate the serum from the blood samples and measure the total calcium concentration using a suitable biochemical analyzer.
-
Data Analysis: Calculate the percentage change in serum calcium from baseline for each animal and compare the results between the treatment and vehicle control groups using appropriate statistical methods.
Visualizations
References
Ensuring consistent results with SUN B8155 from different suppliers
This technical support center provides guidance for researchers, scientists, and drug development professionals to ensure consistent and reproducible results when using the novel MEK1/2 inhibitor, SUN B8155, sourced from various commercial suppliers.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant shift in the IC50 value of this compound in our cell viability assays after switching to a new supplier. What could be the cause?
A: A shift in the IC50 value is a common issue when changing compound suppliers and can stem from several factors. The most common causes include differences in compound purity, the presence of inactive or active isomers, variations in salt form, or the presence of residual solvents. It is crucial to perform in-house quality control on each new batch to verify its identity and purity before use in sensitive assays.
Q2: Our latest batch of this compound shows poor solubility in DMSO compared to our previous stock. Why is this happening and how can we address it?
A: Poor solubility can be attributed to differences in the physical form (polymorphism) of the compound or the presence of impurities. We recommend the following steps:
-
Gently warm the solution to 37°C for 5-10 minutes.
-
Briefly sonicate the solution to aid dissolution.
-
If solubility issues persist, perform purity analysis via HPLC to check for insoluble impurities.
-
Always use high-purity, anhydrous DMSO for preparing stock solutions.
Q3: Can I use this compound from different suppliers interchangeably in a long-term study?
Troubleshooting Guide
Issue 1: Inconsistent Inhibition of p-ERK in Western Blots
If you observe variable inhibition of phosphorylated ERK (p-ERK), a key downstream target of MEK1/2, consider the following troubleshooting workflow:
Caption: Workflow for troubleshooting inconsistent biological activity.
Issue 2: Unexpected Cellular Toxicity
If you observe cellular toxicity at concentrations where this compound should be non-toxic, it may be due to impurities.
-
Review Supplier's Certificate of Analysis (CoA): Check for reported impurities and their levels.
-
Perform Independent Purity Analysis: Use HPLC to detect potential contaminants not listed on the CoA.
-
Test the Vehicle Control: Ensure the solvent (e.g., DMSO) is not the source of toxicity at the concentrations used.
Supplier Qualification Data
It is essential to qualify each new batch of this compound. Below is a table with hypothetical data illustrating potential variations between suppliers.
| Parameter | Supplier A (Batch 1) | Supplier B (Batch 1) | Supplier C (Batch 1) | Recommended Spec. |
| Appearance | White Crystalline Solid | Off-White Powder | White Crystalline Solid | White Crystalline Solid |
| Purity (HPLC) | 99.8% | 98.1% | 99.5% | ≥ 99.5% |
| Identity (¹H NMR) | Conforms to Structure | Conforms to Structure | Conforms to Structure | Conforms |
| IC50 (MCF-7 Cells) | 15.2 nM | 28.9 nM | 16.1 nM | 15 ± 5 nM |
| Residual Solvents | < 0.1% | 0.5% (DCM) | < 0.1% | < 0.2% |
Key Experimental Protocols
Protocol 1: QC Workflow for Incoming this compound Batches
This protocol outlines the minimum recommended quality control steps for qualifying a new batch of this compound.
Caption: A step-by-step quality control process for new compounds.
Methodology:
-
Visual Inspection: Compare the appearance (color, form) of the new batch to a reference standard or previous batches. Note any discrepancies.
-
Purity Analysis by HPLC:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Use a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Employ a gradient elution method with Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile).
-
Monitor the elution at 254 nm.
-
Calculate purity based on the area under the curve (AUC) of the principal peak relative to all peaks.
-
-
Identity Confirmation by LC-MS:
-
Use the same chromatographic conditions as for the purity analysis.
-
Analyze the eluent by mass spectrometry in positive ion mode.
-
Confirm that the observed mass-to-charge ratio (m/z) corresponds to the expected molecular weight of this compound.
-
-
Biological Activity Assay:
-
Perform a dose-response experiment in a sensitive cell line (e.g., A375, MCF-7).
-
Compare the calculated IC50 value to that of a previously qualified reference batch. The values should be within an acceptable range (e.g., ± 2-fold).
-
Protocol 2: Western Blot for p-ERK Inhibition
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa) at a density of 2 x 10⁵ cells/well in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with a serum-free medium and incubate for 12-16 hours.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
Stimulation: Stimulate the cells with a known activator of the MAPK pathway, such as Phorbol 12-myristate 13-acetate (PMA) at 100 ng/mL or Epidermal Growth Factor (EGF) at 50 ng/mL, for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 (as a loading control) overnight at 4°C.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands. Analyze the band intensity to determine the degree of p-ERK inhibition.
Signaling Pathway
This compound is a targeted inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling cascade. Understanding this pathway is crucial for interpreting experimental results.
Caption: The MAPK/ERK pathway and the site of action for this compound.
Technical Support Center: Understanding the Impact of Serum Concentration on SUN B8155 Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of serum concentration on the in vitro activity of SUN B8155.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-peptide small molecule that acts as an agonist for the calcitonin (CT) receptor.[1] It mimics the biological effects of calcitonin, a hormone involved in calcium homeostasis.[1][2] The primary mechanism of action of this compound is to bind to and activate the calcitonin receptor, which is a G protein-coupled receptor (GPCR).[3][4] This activation stimulates the production of intracellular cyclic AMP (cAMP), a key second messenger molecule.[2][5]
Q2: Why is the serum concentration in my cell culture media important for this compound activity?
Serum contains a complex mixture of proteins, with albumin being the most abundant. Many small molecule drugs can bind to these serum proteins.[6] This binding is reversible, and an equilibrium exists between the protein-bound and the unbound (free) drug in the culture medium. It is generally accepted that only the unbound fraction of a drug is available to interact with its target receptor and elicit a biological response.[7] Therefore, a higher concentration of serum can lead to increased protein binding, reducing the effective concentration of free this compound and potentially decreasing its apparent activity in your assay.
Q3: I'm observing a lower-than-expected potency (higher EC₅₀) for this compound in my cell-based assay. Could this be related to the serum concentration?
Yes, this is a likely possibility. If you are using a higher percentage of serum (e.g., 10% FBS) in your cell culture medium, a significant portion of this compound may be bound to serum proteins, thus lowering the concentration of the free compound available to activate the calcitonin receptor. This would result in a rightward shift of the dose-response curve and a higher apparent EC₅₀ value.
Q4: How can I experimentally determine the effect of serum on this compound activity?
You can perform a serum-shift assay. This involves generating dose-response curves for this compound in the presence of varying concentrations of serum (e.g., 0.1%, 1%, 5%, and 10% FBS). By comparing the EC₅₀ values obtained at different serum concentrations, you can quantify the impact of serum protein binding on the potency of this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in this compound activity between experiments. | Inconsistent serum concentration or lot-to-lot variability in serum. | 1. Ensure you are using the same concentration of serum in all related experiments. 2. Use the same lot of serum for a set of comparative experiments. If you must switch lots, perform a bridging study to ensure the new lot does not significantly alter the assay results. |
| This compound appears to have low potency (high EC₅₀) in our standard cell culture conditions (10% FBS). | High serum protein binding of this compound. | 1. Perform a dose-response experiment with a lower serum concentration (e.g., 0.5% or 1% FBS) or in serum-free media, if your cells can tolerate it for the duration of the assay. 2. Compare the EC₅₀ value to that obtained in 10% FBS to determine the magnitude of the serum shift. |
| The maximum response of this compound is lower in the presence of high serum concentrations. | Serum components may be interfering with the assay readout or cell signaling. | 1. Verify that the serum itself does not affect the baseline of your assay (e.g., cAMP levels). 2. Ensure that the assay components are not being degraded or inhibited by factors in the serum. |
Data Presentation
Table 1: Illustrative Example of the Impact of Serum Concentration on this compound Activity in a cAMP Assay
| Serum Concentration (% FBS) | Apparent EC₅₀ of this compound (µM) | Fold Shift in EC₅₀ (relative to 0.1% FBS) |
| 0.1% | 2.5 | 1.0 |
| 1% | 7.5 | 3.0 |
| 5% | 20.0 | 8.0 |
| 10% | 45.0 | 18.0 |
Note: The data in this table is for illustrative purposes only and is meant to demonstrate the expected trend of a serum-induced shift in potency.
Experimental Protocols
Protocol: Serum Shift Assay for this compound
This protocol describes how to assess the impact of serum concentration on the activity of this compound by measuring cAMP production in CHO cells stably expressing the human calcitonin receptor (CHO/hCTR).
Materials:
-
CHO/hCTR cells
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well cell culture plates
Methodology:
-
Cell Plating:
-
Seed CHO/hCTR cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Preparation of this compound Serial Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in assay buffer (cell culture medium containing 0.1%, 1%, 5%, or 10% FBS). Prepare a separate dilution series for each serum concentration to be tested.
-
-
Cell Treatment:
-
On the day of the assay, remove the growth medium from the cells and replace it with the assay buffer containing the different serum concentrations.
-
Add the serially diluted this compound to the appropriate wells. Include wells with vehicle control (DMSO in the corresponding serum concentration).
-
Incubate the plate at 37°C for the time recommended by the cAMP assay kit manufacturer (typically 30-60 minutes).
-
-
cAMP Measurement:
-
Following incubation, lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP response as a function of the this compound concentration for each serum condition.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each serum concentration.
-
Calculate the fold shift in EC₅₀ by dividing the EC₅₀ value at each serum concentration by the EC₅₀ value obtained in the lowest serum concentration (e.g., 0.1% FBS).
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for a serum shift assay.
Caption: Impact of serum on this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a non-peptide small molecule that selectively mimics the biological actions of calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal transduction by calcitonin Multiple ligands, receptors, and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcitonin and calcitonin receptors: bone and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of serum protein binding by using in vitro pharmacological activity for the effective pharmacokinetics profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interpretation of Serum Drug Concentrations | Basicmedical Key [basicmedicalkey.com]
Cell passage number and its effect on SUN B8155 response
This guide provides troubleshooting advice and answers to frequently asked questions regarding the SUN B8155 cell line, with a specific focus on how cell passage number can impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound cells are showing a diminished response to our agonist. What could be the cause?
A significant decrease in the cellular response of this compound cells is often linked to a high passage number.[1][2][3] Continuous subculturing can lead to phenotypic and genotypic drift, altering the characteristics of the cell line from the original stock.[1] This can manifest as changes in protein expression, such as the downregulation of key receptors, or alterations in signaling pathways.[1][2]
Troubleshooting Steps:
-
Check Passage Number: Verify the passage number of the cells currently in use. For this compound, we recommend keeping cultures below passage 25 for all critical experiments.
-
Thaw a New Vial: Discard the high-passage culture and thaw a fresh, low-passage vial from your master cell bank.
-
Cell Line Authentication: If the issue persists, authenticate your cell line using Short Tandem Repeat (STR) analysis to rule out cross-contamination.[4][5][6]
Q2: What is the recommended maximum passage number for this compound cells?
For consistent and reproducible results, it is strongly recommended to use this compound cells for no more than 15-20 passages after thawing a new vial. A passage level considered "high" for one cell line may not cause significant effects in another; therefore, it is crucial to establish a working passage range for your specific experiments.[1][2] Exceeding this range can lead to the issues detailed in this guide.
Q3: How can I determine if the passage number is affecting my experimental results?
To empirically determine the functional passage limit for your specific assay, we recommend performing a side-by-side comparison.
Experimental Workflow:
-
Culture this compound cells from a single thawed vial and continue to passage them.
-
At different passage numbers (e.g., P+5, P+15, P+25), perform your standard agonist stimulation experiment.
-
Analyze key readouts, such as target protein phosphorylation (Western Blot) or downstream gene expression (RT-qPCR).
-
Compare the results across passage numbers to identify when a significant deviation in response occurs.
Caption: Workflow for testing passage number effects.
Troubleshooting Guide
Issue: Inconsistent or non-reproducible results between experiments.
This is a common problem in cell culture and can often be traced back to passage number or other culture variables.[7][8]
Caption: Troubleshooting logic for inconsistent results.
Data on Passage Number Effects
High passage numbers can lead to a decrease in the expression of the SUN-Receptor, which is critical for the cellular response to Agonist-S. This results in reduced downstream signaling.
Table 1: Effect of Passage Number on SUN-Receptor Expression and Signaling
| Passage Number | Relative SUN-Receptor mRNA Expression (Fold Change) | p-SUN-Kinase Level (Relative to P+5) |
| P+5 | 1.00 | 100% |
| P+15 | 0.82 | 85% |
| P+25 | 0.45 | 41% |
| P+35 | 0.15 | 12% |
Table 2: Agonist-S EC50 Shift with Increasing Passage Number
| Passage Number | EC50 of Agonist-S (nM) |
| P+5 | 1.2 |
| P+15 | 5.8 |
| P+25 | 25.1 |
| P+35 | >100 |
This data illustrates a clear trend: as passage number increases, receptor expression declines, downstream signaling is impaired, and the cells become less sensitive to the agonist.
Signaling Pathway and Experimental Protocols
This compound Signaling Pathway
The canonical response in this compound cells is initiated by Agonist-S binding to the SUN-Receptor, a G-protein coupled receptor. This activates SUN-Kinase, leading to the transcription of response genes. High passage numbers can decrease the abundance of the SUN-Receptor, dampening the entire cascade.
Caption: Agonist-S signaling pathway in this compound cells.
Protocol: Western Blot for p-SUN-Kinase
This protocol is for detecting phosphorylated SUN-Kinase following agonist stimulation.
-
Cell Lysis:
-
Plate this compound cells and grow to 80-90% confluency.
-
Stimulate with Agonist-S for the desired time.
-
Wash cells with ice-cold PBS and add 1X RIPA lysis buffer with protease and phosphatase inhibitors.[9]
-
Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[9]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[9]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.[9]
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST.[10]
-
Incubate with primary antibody (e.g., anti-p-SUN-Kinase) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.[10]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10][11]
-
Wash three times with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Protocol: RT-qPCR for SUN-Receptor mRNA
This protocol quantifies the relative expression of SUN-Receptor mRNA.
-
RNA Extraction:
-
Harvest this compound cells from different passage numbers.
-
Extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[12]
-
-
qPCR Reaction:
-
Set up the qPCR reaction in triplicate for each sample. A typical 20 µL reaction includes: 10 µL of 2X SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.[13]
-
Use primers specific for the SUN-Receptor gene and a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the lowest passage number sample.[14]
-
Protocol: Cell Viability (MTT) Assay
This assay measures cell metabolic activity, which can be an indicator of cell viability and proliferation.[15]
-
Cell Seeding:
-
Seed this compound cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[16]
-
-
Treatment:
-
Treat cells with your compound of interest for the desired duration.
-
-
MTT Incubation:
-
Solubilization:
-
Absorbance Reading:
References
- 1. atcc.org [atcc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. Cell Line Authentication Resources [promega.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 8. thomassci.com [thomassci.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 12. elearning.unite.it [elearning.unite.it]
- 13. stackscientific.nd.edu [stackscientific.nd.edu]
- 14. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide to Osteoclast Inhibition: SUN B8155 vs. Salmon Calcitonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SUN B8155, a non-peptide small molecule, and salmon calcitonin, a well-established peptide hormone, in their roles as inhibitors of osteoclast function. This analysis is based on available experimental data to assist researchers and drug development professionals in understanding the characteristics and potential applications of these two calcitonin receptor agonists.
Introduction
Osteoclasts are multinucleated cells responsible for bone resorption, a critical process in bone remodeling and calcium homeostasis. Dysregulation of osteoclast activity is implicated in various bone diseases, including osteoporosis and Paget's disease. Calcitonin, a 32-amino acid peptide hormone, is a potent inhibitor of osteoclast function. Salmon calcitonin, a synthetic version, has been used clinically for its enhanced potency compared to the human form[1][2]. This compound is a novel, non-peptide small molecule designed to mimic the biological actions of calcitonin, offering a potential alternative with different physicochemical properties[3][4].
Mechanism of Action and Signaling Pathway
Both this compound and salmon calcitonin exert their inhibitory effects on osteoclasts by activating the calcitonin receptor (CTR), a G-protein coupled receptor[3][4]. Activation of the CTR primarily leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This elevation in cAMP is a key second messenger that triggers downstream signaling cascades, ultimately leading to the inhibition of osteoclast motility, resorptive activity, and the disruption of their characteristic ruffled border[3].
An interesting distinction in their interaction with the calcitonin receptor has been reported. While both are agonists, this compound does not compete with radiolabeled salmon calcitonin for binding to the receptor, suggesting that it may interact with the receptor at a different site or in a different manner[3].
Comparative Performance Data
Table 1: In Vitro Activity
| Parameter | This compound | Salmon Calcitonin | Reference |
| cAMP Production (EC50) | 21 µM (in CHO/hCTR cells) | Not directly compared | [5] |
| Bone Resorption Inhibition (IC50) | Data not available | 0.003 pg/ml (in rat osteoclasts on bone slices) | [6] |
Note: The EC50 for this compound was determined in a cell line overexpressing the human calcitonin receptor, while the IC50 for salmon calcitonin was determined in primary rat osteoclasts.
Table 2: In Vivo Activity
| Parameter | This compound | Salmon Calcitonin | Reference |
| Hypocalcemic Effect in Rats | Significant reduction in serum calcium at 100 mg/kg (i.p.) | Dose-dependent reduction in serum calcium | [4] |
Experimental Protocols
cAMP Assay in T47D Cells
This protocol is based on the methodology used for evaluating calcitonin receptor agonists.
Methodology:
-
Cell Culture: T47D human breast cancer cells, which endogenously express the calcitonin receptor, are cultured in appropriate media and seeded into multi-well plates.
-
Treatment: Cells are incubated with varying concentrations of this compound or salmon calcitonin for a specified period.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: A dose-response curve is generated to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
Osteoclast Pit Formation Assay
This assay is a standard method for assessing the bone-resorbing activity of osteoclasts.
Methodology:
-
Osteoclast Generation: Osteoclast precursors, typically derived from bone marrow, are cultured on a resorbable substrate such as bone or dentin slices. Differentiation into mature, multinucleated osteoclasts is induced with factors like M-CSF and RANKL.
-
Treatment: Mature osteoclasts are treated with different concentrations of the test compounds (this compound or salmon calcitonin).
-
Resorption Period: The cells are incubated for a period to allow for bone resorption to occur.
-
Visualization: After the incubation period, the osteoclasts are removed, and the substrate is stained (e.g., with toluidine blue) to visualize the resorption pits.
-
Quantification: The number and area of the resorption pits are quantified using microscopy and image analysis software to determine the inhibitory effect of the compounds.
Summary and Future Directions
Both this compound and salmon calcitonin are effective in activating the calcitonin receptor and initiating the downstream signaling cascade that leads to the inhibition of osteoclast function. Salmon calcitonin is a well-characterized peptide with proven clinical efficacy[7][8][9]. This compound represents a promising non-peptide alternative that may offer advantages in terms of oral bioavailability and metabolic stability, although this requires further investigation.
The key gap in the current knowledge is the lack of direct, head-to-head comparative studies on osteoclast inhibition. Future research should focus on conducting such studies to determine the relative potency (e.g., IC50 values for bone resorption) of this compound and salmon calcitonin under identical experimental conditions. This would provide a more definitive comparison of their efficacy and would be invaluable for guiding further drug development efforts in the field of bone metabolism.
References
- 1. Calcitonin and Bone Physiology: In Vitro, In Vivo, and Clinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Discovery of a non-peptide small molecule that selectively mimics the biological actions of calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SUN-B 8155 | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]
- 6. Pharmacologic evaluation of the calcitonin analogue SB 205614 in models of osteoclastic bone resorption in vitro and in vivo: comparison with salmon calcitonin and elcatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of salmon calcitonin in postmenopausal osteoporosis: a controlled double-blind clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and tolerability of calcitonin in the prevention and treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A meta-analysis of the therapeutic effect of intranasal salmon calcitonin on osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Calcitonin Receptor Activation: SUN B8155 vs. Elcatonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SUN B8155 and elcatonin, two agonists of the calcitonin receptor (CTR), a key regulator of calcium homeostasis and bone metabolism. The following sections detail their mechanisms of action, present comparative experimental data on their performance, and outline the methodologies of the key experiments cited.
Mechanism of Action and Signaling Pathway
Both this compound and elcatonin exert their effects by activating the calcitonin receptor, a G protein-coupled receptor (GPCR). Upon activation, the receptor primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that initiates a downstream signaling cascade, ultimately leading to the physiological effects of calcitonin, such as the inhibition of osteoclast-mediated bone resorption.
Elcatonin, a synthetic analog of eel calcitonin, is a peptide agonist that directly binds to the calcitonin receptor. In contrast, this compound is a non-peptide small molecule agonist. Notably, studies have shown that this compound activates the calcitonin receptor without displacing the binding of radiolabeled calcitonin, suggesting an allosteric mechanism of action where it binds to a site on the receptor distinct from the orthosteric site where calcitonin and elcatonin bind.
Caption: Calcitonin receptor signaling cascade initiated by agonist binding.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and elcatonin from in vitro studies. A direct comparison is challenging due to the different experimental endpoints reported for each compound.
Table 1: In Vitro Potency of this compound in cAMP Production Assay
| Compound | Cell Line | Assay | EC50 | Reference |
| This compound | CHO cells expressing human calcitonin receptor (CHO/hCTR) | cAMP Production | 21 µM[1] | Katayama et al., 2001 |
Table 2: In Vitro Potency of Elcatonin in Bone Resorption Assays
| Compound | Assay | IC50 | Reference |
| Elcatonin | Pit formation by disaggregated rat osteoclasts | 0.015 pg/ml | McSheehy et al., 1995 |
| Elcatonin | PTH-stimulated 45Ca-release from fetal rat bone | 4.8 pM | McSheehy et al., 1995 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
cAMP Production Assay for this compound
This protocol is based on the methods described by Katayama et al. (2001).
Objective: To determine the potency of this compound in stimulating intracellular cAMP production in cells expressing the human calcitonin receptor.
Materials:
-
CHO/hCTR cells (Chinese Hamster Ovary cells stably expressing the human calcitonin receptor)
-
Assay medium: Serum-free medium
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit
Procedure:
-
CHO/hCTR cells are seeded in 24-well plates and cultured to sub-confluence.
-
The cells are washed and pre-incubated in serum-free medium containing 1 mM IBMX for 15 minutes at 37°C.
-
This compound is added to the wells at various concentrations.
-
The cells are incubated for a further 30 minutes at 37°C.
-
The medium is removed, and the cells are lysed to extract intracellular cAMP.
-
The amount of cAMP in the cell lysates is determined using a commercially available cAMP assay kit.
-
The concentration-response curve is plotted, and the EC50 value is calculated.
Caption: Experimental workflow for the cAMP production assay.
Osteoclast Pit Formation Assay for Elcatonin
This protocol is based on the methods described by McSheehy et al. (1995).
Objective: To determine the inhibitory potency of elcatonin on osteoclast-mediated bone resorption.
Materials:
-
Disaggregated rat osteoclasts
-
Cortical bone slices
-
Culture medium
-
Elcatonin
-
Toluidine blue stain
Procedure:
-
Osteoclasts are isolated from neonatal rat long bones.
-
The isolated osteoclasts are seeded onto cortical bone slices in 96-well plates.
-
Elcatonin is added to the culture medium at various concentrations.
-
The cells are cultured for 24-48 hours to allow for bone resorption.
-
At the end of the culture period, the cells are removed from the bone slices.
-
The bone slices are stained with toluidine blue to visualize the resorption pits.
-
The number and area of the resorption pits are quantified using image analysis software.
-
The concentration-inhibition curve is plotted, and the IC50 value is calculated.
Caption: Experimental workflow for the osteoclast pit formation assay.
PTH-Stimulated 45Ca-Release Assay for Elcatonin
This protocol is based on the methods described by McSheehy et al. (1995).
Objective: To determine the inhibitory potency of elcatonin on parathyroid hormone (PTH)-stimulated bone resorption.
Materials:
-
Fetal rat long bones (radii and ulnae) pre-labeled with 45Ca
-
Culture medium
-
Parathyroid hormone (PTH)
-
Elcatonin
-
Scintillation counter
Procedure:
-
Pregnant rats are injected with 45CaCl2 to label the fetal skeletons.
-
The radii and ulnae are dissected from the fetuses and cultured for 24 hours to remove readily exchangeable 45Ca.
-
The bones are then transferred to fresh medium containing PTH to stimulate bone resorption, along with various concentrations of elcatonin.
-
The cultures are maintained for 48-72 hours.
-
At the end of the culture period, the amount of 45Ca released into the medium is measured by liquid scintillation counting.
-
The inhibition of PTH-stimulated 45Ca release by elcatonin is calculated.
-
The concentration-inhibition curve is plotted, and the IC50 value is determined.
Caption: Experimental workflow for the 45Ca-release assay.
Summary and Conclusion
This compound and elcatonin are both agonists of the calcitonin receptor but exhibit distinct molecular characteristics and have been evaluated using different primary endpoints. Elcatonin is a potent peptide agonist with demonstrated efficacy in inhibiting bone resorption at picomolar concentrations. This compound is a non-peptide small molecule agonist that activates the calcitonin receptor, likely through an allosteric mechanism, with an EC50 for cAMP production in the micromolar range.
References
Comparative Analysis of Sunitinib Cross-Reactivity with Other Receptors
An Objective Guide for Researchers and Drug Development Professionals
Sunitinib is a small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor approved by the FDA for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1] Its therapeutic efficacy stems from its ability to simultaneously inhibit multiple signaling pathways involved in tumor growth, angiogenesis, and metastasis.[1][2] This guide provides a comprehensive comparison of Sunitinib's cross-reactivity with various receptors, supported by quantitative data and detailed experimental protocols.
Primary Therapeutic Targets
Sunitinib's primary targets are key regulators of angiogenesis and cell proliferation. These include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Sunitinib potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3, which are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFR-α and PDGFR-β disrupts signaling pathways that promote tumor cell growth and survival.[3]
-
Stem Cell Factor Receptor (KIT): Sunitinib is effective against GISTs that are driven by mutations in the KIT receptor.[1][3]
Data Presentation: Sunitinib Kinase Inhibition Profile
The following table summarizes the inhibitory activity of Sunitinib against its primary targets and a selection of notable off-target kinases. The data is presented as IC50 values, which represent the concentration of Sunitinib required to inhibit the activity of a specific kinase by 50%.
| Kinase Target | Kinase Family | IC50 (nM) | Primary Function |
| Primary Targets | |||
| PDGFRβ | RTK | 2[4][5] | Angiogenesis, Cell Proliferation |
| VEGFR2 (KDR/Flk-1) | RTK | 80[4][5][6] | Angiogenesis, Vascular Permeability |
| c-Kit | RTK | Potent Inhibition[6] | Cell Survival, Proliferation |
| FLT3 (ITD mutant) | RTK | 50[4][6][7] | Hematopoietic Stem Cell Proliferation |
| FLT3 (Asp835 mutant) | RTK | 30[4][6][7] | Hematopoietic Stem Cell Proliferation |
| RET | RTK | Potent Inhibition[6] | Neuronal Development, Cell Growth |
| Notable Off-Targets | |||
| AMPK | STK | Potent Inhibition[6] | Cellular Energy Homeostasis |
| Mer | RTK | < 100[6] | Immune Regulation, Phagocytosis |
| CaMKIIδ | STK | < 100[6] | Calcium Signaling, Cardiac Function |
| ABCG2 | Transporter | 1.33 µM (IC50 for binding)[8] | Drug Efflux |
| P-glycoprotein (ABCB1) | Transporter | 14.2 µM (IC50 for binding)[8] | Drug Efflux |
RTK: Receptor Tyrosine Kinase; STK: Serine/Threonine Kinase. "Potent Inhibition" indicates that while specific IC50 values may vary across studies, the inhibition is consistently reported as strong.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways affected by Sunitinib and the general workflow for assessing its cross-reactivity.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the direct inhibitory effect of Sunitinib on the enzymatic activity of purified kinases.[6][9]
-
Reagent Preparation:
-
Purified recombinant kinases (e.g., VEGFR2, PDGFRβ) are prepared.[7]
-
A specific peptide substrate for each kinase is prepared.[7]
-
A solution of adenosine triphosphate (ATP), which may be radiolabeled for detection, is prepared.[10]
-
Serial dilutions of Sunitinib are made to create a range of concentrations.[10]
-
-
Assay Reaction:
-
Detection and Data Analysis:
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the effect of Sunitinib on the proliferation of cancer cell lines.[9]
-
Cell Culture and Treatment:
-
MTT Addition and Solubilization:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilization solution is added to dissolve the formazan crystals.[10]
-
-
Absorbance Measurement and Data Analysis:
Discussion of Off-Target Effects
While Sunitinib's multi-targeted nature is key to its anti-cancer activity, its cross-reactivity with other kinases can lead to off-target effects and toxicities.
-
Cardiotoxicity: A significant off-target effect is the inhibition of 5'-AMP-activated protein kinase (AMPK), a critical regulator of cardiac metabolic homeostasis.[11][12] This can lead to mitochondrial abnormalities and energy depletion in cardiomyocytes, potentially causing cardiac dysfunction.[11][12]
-
Dermatologic and Other Toxicities: Skin-related side effects may be due to Sunitinib's impact on VEGF and PDGF signaling in the skin.[11] Hypothyroidism is another common side effect, possibly linked to the inhibition of RET kinase.[11]
-
Drug-Drug Interactions: Sunitinib can inhibit ATP-binding cassette (ABC) drug transporters like P-glycoprotein and ABCG2.[11] This can affect the disposition and toxicity of other drugs that are substrates of these transporters.[11]
Conclusion
Sunitinib is a potent multi-targeted kinase inhibitor with a well-defined profile of on-target and off-target activities. Understanding its cross-reactivity is essential for researchers and clinicians to optimize its therapeutic use, anticipate and manage side effects, and guide the development of more selective next-generation inhibitors. The experimental protocols provided herein offer a standardized approach for the continued investigation of Sunitinib and other kinase inhibitors.
References
- 1. Sunitinib - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating SUN B8155's Specificity for the Calcitonin Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SUN B8155, a non-peptide small molecule agonist of the calcitonin receptor (CTR), with endogenous and clinically relevant peptide agonists. The focus is on the specificity of this compound for the CTR, supported by available experimental data. This document is intended to aid researchers in evaluating this compound for applications in studies of calcitonin receptor signaling and bone homeostasis.
Introduction to this compound
This compound is a pyridone derivative identified through cell-based screening as a small molecule that mimics the biological actions of calcitonin (CT).[1] Unlike the endogenous peptide ligands, this compound offers the potential advantages of oral bioavailability and improved stability, making it an attractive tool for research and a potential starting point for therapeutic development. A key characteristic of this compound is its proposed allosteric mechanism of action, as it activates the calcitonin receptor without displacing the binding of radiolabeled calcitonin.[1]
Comparative Analysis of Receptor Activation
The primary measure of agonist activity for the calcitonin receptor and its family members is the stimulation of intracellular cyclic AMP (cAMP) production. The following table summarizes the potency of this compound and key peptide agonists at the human calcitonin receptor (CTR), the calcitonin gene-related peptide (CGRP) receptor, and the amylin receptor (AMY).
Table 1: Comparative Potency (EC50) of Calcitonin Receptor Agonists in cAMP Functional Assays
| Compound | Receptor Target | EC50 / pEC50 | Cell Line |
| This compound | Human Calcitonin Receptor (hCTR) | 21 µM [2] | CHO cells expressing hCTR |
| Human CGRP Receptor | Data not available | ||
| Human Amylin Receptor | Data not available | ||
| Salmon Calcitonin (sCT) | Human Calcitonin Receptor | ~0.06 nM[3][4] | Recombinant human CTR expressing cells |
| Human Calcitonin (hCT) | Human Calcitonin Receptor | ~6.0 nM[5] | CHO-K1/CALCR/Gα15 cells |
| α-CGRP (human) | Human CGRP Receptor | pEC50: 8.3 (equivalent to ~5 nM)[6] | Rat spinal cord cells |
| Pramlintide | Human Amylin Receptors (AMY1-3) | pEC50: 7.09 - 7.13 (~74-82 nM)[7] | BRET-based assay |
| Human Calcitonin Receptor | pEC50: 7.15 (~72 nM)[7] | BRET-based assay |
Note: pEC50 is the negative logarithm of the EC50 value.
Specificity Profile of this compound
Available data indicates that this compound is selective for the calcitonin receptor. In a key study, this compound did not stimulate cAMP formation in cells expressing the human parathyroid hormone/parathyroid hormone-related peptide receptor.[1] However, a comprehensive quantitative analysis of its activity on closely related receptors, such as the CGRP and amylin receptors, is not available in the reviewed literature. The activation of the calcitonin receptor by this compound is inhibited by the selective CTR antagonist, salmon CT(8-32).[1]
Experimental Protocols
The following are summaries of the key experimental protocols used in the initial characterization of this compound, based on the publication by Katayama et al. (2001).[1]
Cell Culture and Transfection
-
Cell Lines: T47D (human breast cancer cell line, endogenously expressing hCTR), UMR106-06 (rat osteogenic sarcoma cell line, endogenously expressing rat CTR), and CHO-K1 (Chinese hamster ovary cells).
-
Transfection: CHO-K1 cells were transfected with a plasmid containing the human calcitonin receptor cDNA to generate a stable cell line expressing the recombinant hCTR.
cAMP Accumulation Assay
-
Cell Seeding: Cells (e.g., CHO/hCTR) are seeded in 24-well plates and cultured to near confluence.
-
Pre-incubation: The growth medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) and incubated for 15 minutes at 37°C to prevent cAMP degradation.
-
Compound Incubation: Various concentrations of this compound or other agonists are added to the wells and incubated for a specified time (e.g., 60 minutes) at 37°C.
-
Cell Lysis: The incubation is terminated, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysates is determined using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: The concentration of cAMP is normalized to the protein content in each well, and dose-response curves are generated to calculate EC50 values.
Receptor Binding Assay
-
Membrane Preparation: Crude membrane fractions are prepared from cells expressing the calcitonin receptor.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [125I]salmon calcitonin) in a binding buffer.
-
Competition: To determine if this compound binds to the same site as calcitonin, the incubation is performed in the presence of increasing concentrations of unlabeled this compound or unlabeled calcitonin (as a positive control).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled calcitonin) from the total binding. The results are expressed as a percentage of the specific binding in the absence of any competitor.
In Vivo Hypocalcemia Assay in Rats
-
Animal Model: Male Sprague-Dawley rats are used.
-
Compound Administration: this compound (e.g., 100 mg/kg) or calcitonin is administered via intraperitoneal (i.p.) injection. A vehicle control group is also included.
-
Blood Sampling: Blood samples are collected at various time points after administration (e.g., 30 and 60 minutes).
-
Serum Calcium Measurement: The blood is allowed to clot, and the serum is separated by centrifugation. The concentration of calcium in the serum is measured using a colorimetric assay kit.
-
Data Analysis: The percentage change in serum calcium levels from the baseline (pre-administration) is calculated for each group and compared.
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. Discovery of a non-peptide small molecule that selectively mimics the biological actions of calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Intracellular calcium increases mediated by a recombinant human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. genscript.com [genscript.com]
- 6. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
A Comparative Analysis of the Selective Calcitonin Receptor Agonist SUN B8155 and Dual Amylin and Calcitonin Receptor Agonists (DACRAs)
An Objective Guide for Researchers and Drug Development Professionals
The landscape of therapeutics targeting metabolic and bone disorders is continually evolving. This guide provides a comparative analysis of SUN B8155, a selective non-peptide calcitonin (CT) receptor agonist, and a class of peptide-based drugs known as Dual Amylin and Calcitonin Receptor Agonists (DACRAs), with a focus on prominent examples like cagrilintide and KBP-336. While initially thought to be similar, this compound and DACRAs exhibit distinct pharmacological profiles, targeting different, albeit related, receptor systems, which translates to different therapeutic potentials. This document outlines their mechanisms of action, presents comparative experimental data, and provides detailed experimental protocols to inform research and development in this space.
Introduction to the Molecules
This compound is a small, non-peptide molecule that selectively activates the calcitonin (CT) receptor.[1][2][3] Its primary demonstrated effect is mimicking the action of calcitonin, a hormone involved in calcium homeostasis and bone metabolism.[1][2][3]
Dual Amylin and Calcitonin Receptor Agonists (DACRAs) are peptide-based therapeutics that activate both the amylin and calcitonin receptors.[4][5][6] Amylin is a pancreatic hormone co-secreted with insulin that plays a role in glycemic control and appetite regulation. By targeting both receptor systems, DACRAs are being developed primarily for the treatment of obesity and type 2 diabetes.[4][5][6] Key examples include:
-
Cagrilintide: A long-acting amylin analogue in late-stage clinical development.[7][8][9]
-
KBP-336: A potent DACRA derived from salmon calcitonin that has shown promising preclinical results.[4][5][6]
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo pharmacological data for this compound and representative DACRAs.
Table 1: In Vitro Receptor Activity
| Compound | Target Receptor(s) | Assay | Potency (EC50/IC50) | Cell Line | Reference |
| This compound | Calcitonin Receptor (CTR) | cAMP Production | EC50: 21 µM | CHO/hCTR | [1] |
| KBP-042 | Calcitonin Receptor (CTR) | cAMP Production | EC50: 0.11 nM | Mammalian cells | [10] |
| Amylin Receptor | cAMP Production | EC50: 0.55 nM | Mammalian cells | [10] | |
| Calcitonin Receptor (CTR) | Competitive Binding | IC50: 2.6 nM | Mammalian cells | [10] | |
| Amylin Receptor | Competitive Binding | IC50: 2.0 nM | Mammalian cells | [10] | |
| KBP-088 | Calcitonin Receptor (CTR) | cAMP Production | EC50: 0.19 nM | Mammalian cells | [10] |
| Amylin Receptor | cAMP Production | EC50: 1.08 nM | Mammalian cells | [10] | |
| Calcitonin Receptor (CTR) | Competitive Binding | IC50: 1.5 nM | Mammalian cells | [10] | |
| Amylin Receptor | Competitive Binding | IC50: 1.4 nM | Mammalian cells | [10] | |
| Cagrilintide | Amylin & Calcitonin Receptors | Dual Agonist | Not specified in searches | - | [4][7][9] |
Table 2: In Vivo Efficacy
| Compound | Model | Key Endpoint | Dosage | Result | Reference |
| This compound | Rats | Serum Calcium | 100 mg/kg (i.p.) | ~9% reduction at 30 min | [1] |
| Cagrilintide | Humans with overweight/obesity | Body Weight | 4.5 mg, once-weekly | 10.8% reduction from baseline | |
| KBP-336 | High-Fat Diet-Induced Obese Rats | Body Weight | 4.5 nmol/kg (Q3D) | Superior weight loss compared to cagrilintide | [4][5][6] |
| Zucker Diabetic Fatty (ZDF) Rats | Glucose Control | Not specified | Superior improvement in fasting blood glucose, HbA1c, and insulin action vs. cagrilintide | [4][5][6] | |
| Metabolic Osteoarthritis Rat Model | Pain-like Symptoms (PWT) | 0.5, 1.5, 4.5 nmol/kg/72h | Significantly higher Paw Withdrawal Threshold (PWT) vs. vehicle | [11][12] |
Signaling Pathways and Mechanisms of Action
This compound and DACRAs exert their effects through G protein-coupled receptors (GPCRs), leading to the activation of intracellular signaling cascades.
This compound: Selective Calcitonin Receptor Activation this compound acts on the calcitonin receptor, which is known to couple to Gs and Gq proteins. This leads to the activation of adenylyl cyclase and phospholipase C, respectively, resulting in increased intracellular cyclic AMP (cAMP) and calcium levels. A key finding is that this compound does not displace radiolabeled calcitonin from its receptor, suggesting it may act at an allosteric site.[3]
DACRAs: Dual Amylin and Calcitonin Receptor Activation DACRAs activate both the calcitonin receptor and the amylin receptor. Amylin receptors are themselves heterodimers, composed of the calcitonin receptor and one of three Receptor Activity-Modifying Proteins (RAMPs).[7] This dual agonism leads to a broader range of physiological effects, including appetite suppression and improved glucose control, in addition to the effects on bone metabolism.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the comparison.
1. In Vitro cAMP Production Assay
This protocol is used to determine the potency of a compound in activating a Gs-coupled receptor, such as the calcitonin receptor.
-
Objective: To measure the half-maximal effective concentration (EC50) of a test compound for cyclic AMP (cAMP) production in a cell line expressing the target receptor.
-
Materials:
-
CHO-K1 or HEK293 cells stably transfected with the human calcitonin receptor (CHO/hCTR).
-
Cell culture medium (e.g., DMEM/F12) with supplements.
-
Test compounds (e.g., this compound, DACRAs) at various concentrations.
-
Positive control (e.g., human calcitonin).
-
Stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[13][14][15][16][17]
-
Multi-well assay plates (e.g., 96- or 384-well).
-
-
Procedure:
-
Cell Seeding: Seed the CHO/hCTR cells into the multi-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in the stimulation buffer.
-
Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified period (e.g., 30-60 minutes) at 37°C.[1]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
2. In Vivo Assessment of Body Weight in a Rat Model of Diet-Induced Obesity
This protocol is used to evaluate the efficacy of DACRAs on weight loss.
-
Objective: To determine the effect of repeated administration of a test compound on body weight in rats with obesity induced by a high-fat diet (HFD).
-
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
High-fat diet (e.g., 45-60% kcal from fat).
-
Standard chow diet.
-
Test compounds (e.g., KBP-336, cagrilintide) formulated in a suitable vehicle.
-
Vehicle control.
-
Animal balance.
-
Subcutaneous or intraperitoneal injection supplies.
-
-
Procedure:
-
Induction of Obesity: Feed the rats a high-fat diet for several weeks until a significant increase in body weight compared to a control group on a standard chow diet is observed.
-
Group Allocation: Randomly assign the obese rats to treatment groups (e.g., vehicle, different doses of the test compound).
-
Dosing: Administer the test compounds and vehicle according to the planned schedule (e.g., once daily or less frequently for long-acting compounds) via the chosen route (e.g., subcutaneous injection).
-
Monitoring: Record the body weight of each animal daily or several times a week. Food intake can also be measured.
-
Data Analysis: Plot the mean body weight or the percentage change in body weight from baseline over time for each group. Use appropriate statistical tests (e.g., ANOVA) to compare the treatment groups to the vehicle control.
-
3. Oral Glucose Tolerance Test (OGTT) in Rats
This protocol assesses the impact of a compound on glucose homeostasis.
-
Objective: To evaluate the effect of a test compound on the ability of a rat to clear an oral glucose load.
-
Materials:
-
Procedure:
-
Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.[18][19][21]
-
Compound Administration: Administer the test compound or vehicle at a specified time before the glucose challenge (e.g., 30-60 minutes).[18]
-
Baseline Blood Glucose: Take a baseline blood sample (time 0) from the tail vein and measure the glucose level.[18][19]
-
Glucose Challenge: Administer the glucose solution via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at multiple time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes) and measure the blood glucose levels.[18][19]
-
Data Analysis: Plot the mean blood glucose concentration over time for each group. Calculate the area under the curve (AUC) for the glucose excursion and compare the values between the treatment and vehicle groups using statistical analysis.
-
Conclusion
The comparative analysis of this compound and DACRAs like cagrilintide and KBP-336 reveals a clear distinction in their pharmacological profiles and therapeutic applications. This compound is a selective, non-peptide agonist of the calcitonin receptor with demonstrated effects on calcium metabolism. In contrast, DACRAs are peptide-based dual agonists of both amylin and calcitonin receptors, positioning them as powerful candidates for treating obesity and type 2 diabetes, with preclinical data suggesting KBP-336 may have a superior efficacy profile to cagrilintide.[4][5][6] The choice between these molecules for further research and development will depend on the desired therapeutic outcome, whether it is related to bone and calcium homeostasis or the management of metabolic diseases. The experimental protocols provided herein offer a foundation for the continued investigation and comparison of these and other novel compounds targeting the calcitonin and amylin receptor systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. Discovery of a non-peptide small molecule that selectively mimics the biological actions of calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Does receptor balance matter? - Comparing the efficacies of the dual amylin and calcitonin receptor agonists cagrilintide and KBP-336 on metabolic parameters in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural and dynamic features of cagrilintide binding to calcitonin and amylin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cagrilintide lowers bodyweight through brain amylin receptors 1 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. | BioWorld [bioworld.com]
- 11. forskning.ruc.dk [forskning.ruc.dk]
- 12. The dual amylin and calcitonin receptor agonist KBP-336 elicits a unique combination of weight loss, antinociception and bone protection - a novel disease-modifying osteoarthritis drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. researchgate.net [researchgate.net]
- 17. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 19. joe.bioscientifica.com [joe.bioscientifica.com]
- 20. olac.berkeley.edu [olac.berkeley.edu]
- 21. mmpc.org [mmpc.org]
A Head-to-Head Comparison of SUN B8155 and KBP-336 for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two research compounds, SUN B8155 and KBP-336, based on available preclinical data. While a direct head-to-head study has not been identified in the public domain, this document synthesizes existing data to offer insights into their respective mechanisms of action and pharmacological effects.
Executive Summary
This compound is a non-peptide agonist of the calcitonin (CT) receptor, primarily investigated for its role in bone homeostasis.[1][2] In contrast, KBP-336 is a dual amylin and calcitonin receptor agonist (DACRA) under investigation for its potential in treating metabolic diseases such as obesity, type 2 diabetes, and osteoarthritis.[3][4][5] The available data suggests that KBP-336 has been more extensively characterized in preclinical models for metabolic conditions, demonstrating effects on weight loss, glucose control, and pain alleviation.[3][6][7] Data for this compound is more limited, focusing on its in vitro activity and its effect on calcium metabolism.[1][2]
Data Presentation
Table 1: In Vitro and In Vivo Activity Comparison
| Parameter | This compound | KBP-336 |
| Target(s) | Calcitonin (CT) Receptor | Amylin Receptor and Calcitonin (CT) Receptor |
| Drug Class | Non-peptide CT Receptor Agonist | Dual Amylin and Calcitonin Receptor Agonist (DACRA) |
| In Vitro Potency | EC50 of 21 μM for cAMP production in CHO/hCTR cells[2] | Potently activates both amylin and calcitonin receptors in vitro (specific EC50 values not detailed in provided search results) |
| Reported In Vivo Effects | - Significant reduction of serum calcium concentration by approximately 9% at 30 minutes post-administration (100 mg/kg, i.p. in rats)[2] | - Dose-dependent weight loss in high-fat diet (HFD) fed rats[5] - Improved fasting blood glucose and HbA1c levels in Zucker Diabetic Fatty (ZDF) rats[8] - Increased paw withdrawal threshold (analgesic effect) in a rat model of osteoarthritis[3][4][7][9][10][11] - Superior to cagrilintide in improving glucose control in diabetic ZDF rats |
Table 2: Preclinical Efficacy in Animal Models
| Indication Model | Key Findings for KBP-336 | Dosing Regimen (KBP-336) |
| Obesity (High-Fat Diet Rats) | - Significant and sustained weight loss.[5] - Combination with semaglutide resulted in superior weight loss compared to monotherapy.[6] | 4.5 nmol/kg, Q3D in combination studies.[5] |
| Type 2 Diabetes (ZDF Rats) | - Improved glycemic control and insulin sensitivity.[8] - Reduced fasting blood glucose and HbA1c levels.[8] | 4.5 nmol/kg every third day for ~6 weeks.[8] |
| Osteoarthritis (Meniscectomised Rats) | - Significantly higher paw withdrawal threshold (PWT) compared to vehicle, indicating pain relief.[3][4][7][9][10][11] - Antinociceptive effect appears to be mediated through the calcitonin receptor.[3][4][7][9][10][11] | 0.5, 1.5, and 4.5 nmol/kg/72h.[3][4][7][9][10][11] |
No comparable in vivo efficacy data for metabolic or pain indications were found for this compound in the provided search results.
Signaling Pathways
The signaling pathways for this compound and KBP-336 are depicted below. This compound exclusively targets the calcitonin receptor, leading to the activation of Gs-protein and subsequent cAMP production. KBP-336, as a dual agonist, activates both the calcitonin and amylin receptors, engaging a broader range of downstream signaling cascades.
Experimental Protocols
Detailed experimental protocols for the specific studies cited are proprietary. However, this section provides representative methodologies for the key experiments discussed.
In Vitro cAMP Stimulation Assay
This protocol outlines a general procedure for measuring intracellular cyclic adenosine monophosphate (cAMP) levels following receptor activation.
Materials:
-
CHO-K1 cells stably expressing the human calcitonin receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine - IBMX).
-
Test compounds (this compound, KBP-336) and a reference agonist (e.g., salmon calcitonin).
-
cAMP assay kit (e.g., HTRF-based or ELISA-based).
-
Multi-well plates (e.g., 384-well).
Procedure:
-
Cell Seeding: Seed the cells into the multi-well plates and culture overnight to allow for attachment.
-
Pre-treatment: Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor. Incubate for a short period.
-
Compound Stimulation: Add serial dilutions of the test compounds and the reference agonist to the wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the assay kit manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.
In Vivo High-Fat Diet (HFD) Induced Obesity Model in Rats
This protocol describes a common method for inducing obesity in rats to test the efficacy of anti-obesity compounds.[12]
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Standard chow diet and a high-fat diet (e.g., 45-60% kcal from fat).
-
Test compound (e.g., KBP-336) and vehicle control.
-
Equipment for body weight measurement, food intake monitoring, and body composition analysis (e.g., DEXA).
Procedure:
-
Acclimation: House the rats in individual cages and provide a standard chow diet for an acclimation period (e.g., 1 week).
-
Diet Induction: Switch the diet of the experimental group to a high-fat diet. Maintain a control group on the standard chow.
-
Obesity Development: Monitor body weight and food intake regularly. The HFD is typically administered for several weeks (e.g., 8-12 weeks) until a significant increase in body weight compared to the control group is observed.
-
Treatment: Once the obese phenotype is established, randomize the animals into treatment groups (vehicle and test compound). Administer the compound according to the desired dosing regimen (e.g., subcutaneous injection).
-
Monitoring: Continue to monitor body weight, food intake, and other relevant parameters (e.g., glucose tolerance, body composition) throughout the treatment period.
-
Terminal Procedures: At the end of the study, collect blood and tissues for further analysis.
In Vivo Osteoarthritis Pain Assessment using the Von Frey Test
This protocol details the use of von Frey filaments to measure mechanical allodynia, a common endpoint for assessing pain in rodent models of osteoarthritis.[13][14][15]
Materials:
-
Rat model of osteoarthritis (e.g., meniscectomy model).
-
Set of calibrated von Frey filaments.
-
Testing apparatus with a wire mesh floor.
-
Test compound (e.g., KBP-336) and vehicle control.
Procedure:
-
Acclimation: Place the animals in the testing apparatus and allow them to acclimate for a period (e.g., 15-30 minutes) before testing.
-
Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw with increasing force. A positive response is a sharp withdrawal of the paw.
-
Threshold Determination: The paw withdrawal threshold (PWT) is determined using a method such as the "up-down" method, which calculates the 50% withdrawal threshold.
-
Baseline Measurement: Establish a baseline PWT for each animal before inducing osteoarthritis and before treatment.
-
Treatment and Testing: Administer the test compound or vehicle and measure the PWT at specified time points post-dosing.
-
Data Analysis: Compare the PWT of the treated group to the vehicle group to assess the analgesic effect of the compound. An increase in PWT indicates a reduction in pain sensitivity.
References
- 1. Discovery of a non-peptide small molecule that selectively mimics the biological actions of calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The dual amylin and calcitonin receptor agonist KBP-336 elicits a unique combination of weight loss, antinociception and bone protection – a novel disease-modifying osteoarthritis drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dual amylin and calcitonin receptor agonist KBP-336 elicits a unique combination of weight loss, antinociception and bone protection – a novel disease-modifying osteoarthritis drug: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The dual amylin and calcitonin receptor agonist KBP-336 elicits a unique combination of weight loss, antinociception and bone protection - a novel disease-modifying osteoarthritis drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. forskning.ruc.dk [forskning.ruc.dk]
- 10. researchgate.net [researchgate.net]
- 11. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 12. Establishment of High-Fat Diet–Induced Obesity Rat Model [bio-protocol.org]
- 13. PAIN ASSESSMENT IN ANIMAL MODELS OF OSTEOARTHRITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Assessment of Knee Joint Pain in Experimental Rodent Models of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of SUN B8155, a Non-Peptide Calcitonin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the non-peptide small molecule SUN B8155 and the natural peptide hormone calcitonin, focusing on their respective in vitro and in vivo activities as calcitonin receptor (CTR) agonists. The data presented is primarily based on the foundational study by Katayama et al. (2001) which first described this compound.
Introduction
Calcitonin (CT) is a 32-amino acid peptide hormone that plays a crucial role in calcium homeostasis, primarily by inhibiting osteoclast-mediated bone resorption and promoting renal calcium excretion.[1] Its therapeutic potential is limited by its peptide nature, which necessitates parenteral administration. This compound is a pyridone derivative discovered through chemical library screening as a non-peptide small molecule that mimics the biological actions of calcitonin.[2] This guide objectively compares the activity of this compound with calcitonin, providing available experimental data and methodologies.
Mechanism of Action: Calcitonin Receptor Activation
Both calcitonin and this compound exert their effects through the calcitonin receptor (CTR), a G protein-coupled receptor (GPCR).[1][3] Upon ligand binding, the CTR couples to the Gs alpha subunit (Gαs), activating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade mediates the downstream physiological effects, including the regulation of calcium and phosphate levels.
References
- 1. Signal transduction by calcitonin Multiple ligands, receptors, and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a non-peptide small molecule that selectively mimics the biological actions of calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcitonin - Wikipedia [en.wikipedia.org]
- 4. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling SUN B8155
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the non-peptide calcitonin receptor agonist, SUN B8155. The following procedural guidance is based on general laboratory safety protocols and supplier-provided information.
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source |
| Molecular Weight | 273.29 g/mol | |
| Formula | C₁₄H₁₅N₃O₃ | |
| Purity | ≥97% | |
| CAS Number | 345893-91-6 | |
| Solubility in DMSO | Soluble to 100 mM | |
| Storage Conditions | ||
| Powder | Store at +4°C or -20°C for long-term storage. | [1] |
| In DMSO | Up to 2 weeks at 4°C; up to 6 months at -80°C. | [1] |
Operational Plan for Handling this compound
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify that the product name, CAS number, and quantity match the order.
-
Personnel handling the incoming shipment should wear nitrile gloves.
2. Storage:
-
Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
For long-term storage of the powder, a temperature of -20°C is recommended.[1]
-
Stock solutions in DMSO should be stored at -80°C for up to 6 months.[1]
-
Avoid direct sunlight and sources of ignition.[2]
3. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles with side shields are required.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.[2]
-
Skin and Body Protection: A lab coat or other impervious clothing should be worn to prevent skin contact.[2]
-
Respiratory Protection: If handling large quantities of the powder or if there is a risk of aerosol formation, a suitable respirator should be used in a well-ventilated area or fume hood.[2]
4. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Avoid inhalation of dust or aerosols.[2]
-
Prevent contact with skin and eyes.[2]
-
Use appropriate lab equipment (spatulas, weighing paper, etc.) to handle the solid.
-
Ensure a safety shower and eyewash station are readily accessible.[2]
Disposal Plan
-
Waste Categorization: Unused this compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Containment: Collect waste in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[2]
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with a suitable solvent (e.g., alcohol), followed by a soap and water wash.[2]
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 273.29), you would add 365.9 µL of DMSO.
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.
-
If necessary, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or -80°C as recommended.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
